Metobromuron-D6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
265.14 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)/i1D3,2D3 |
InChI Key |
WLFDQEVORAMCIM-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)Br)OC([2H])([2H])[2H] |
Canonical SMILES |
CN(C(=O)NC1=CC=C(C=C1)Br)OC |
Origin of Product |
United States |
Foundational & Exploratory
Metobromuron-D6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Metobromuron-D6, a deuterated internal standard essential for the accurate quantification of the herbicide Metobromuron. This document details its chemical structure, physicochemical properties, and its application in analytical methodologies, particularly in conjunction with mass spectrometry.
Introduction to Metobromuron and the Role of this compound
Metobromuron is a phenylurea herbicide used for the pre-emergence control of a wide range of annual grasses and broadleaf weeds in various crops. Its mode of action involves the inhibition of photosynthesis at the photosystem II level. Due to its widespread use, monitoring its presence in environmental and biological samples is crucial for assessing environmental fate and human exposure.
Accurate quantification of Metobromuron in complex matrices such as soil, water, and food products requires a robust analytical methodology. The use of a stable isotope-labeled internal standard is the gold standard for such analyses, as it compensates for variations in sample preparation and instrumental analysis, thereby minimizing matrix effects and improving the accuracy and precision of the results. This compound, in which six hydrogen atoms have been replaced by deuterium, is the ideal internal standard for this purpose. It is chemically identical to Metobromuron and exhibits the same chromatographic behavior and ionization efficiency, but it is distinguishable by its higher mass-to-charge ratio (m/z) in mass spectrometry.
Chemical Structure and Properties
The chemical structures of Metobromuron and its deuterated analog, this compound, are presented below. The deuterium labeling in this compound is specifically on the N-methyl and O-methyl groups, providing a stable isotopic signature.
Metobromuron:
This compound:
The structure of this compound is identical to that of Metobromuron, with the exception of the six hydrogen atoms on the methyl and methoxy groups being replaced by deuterium atoms.
Quantitative Data Summary
The key physicochemical properties of Metobromuron and this compound are summarized in the table below for easy comparison.
| Property | Metobromuron | This compound |
| Chemical Formula | C₉H₁₁BrN₂O₂ | C₉H₅D₆BrN₂O₂ |
| Molecular Weight | 259.10 g/mol | 265.14 g/mol |
| Monoisotopic Mass | 258.0004 u | 264.0381 u |
| CAS Number | 3060-89-7[1][2][3] | 2732834-84-1[4][5] |
| Synonyms | 3-(4-Bromophenyl)-1-methoxy-1-methylurea, Patoran | Metobromuron D6 (methyl D3 methoxy D3) |
| Isotopic Purity | Not Applicable | ≥ 98 atom % D[6] |
| Appearance | White crystalline solid | Not specified, typically supplied as a solution or neat solid |
| Solubility | Slightly soluble in water | Assumed to be similar to Metobromuron |
Experimental Protocols: Quantification of Metobromuron using this compound Internal Standard
The following protocol describes a general workflow for the analysis of Metobromuron in soil samples using this compound as an internal standard, employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Materials and Reagents
-
Metobromuron analytical standard
-
This compound internal standard solution (e.g., 100 µg/mL in a suitable solvent)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)
-
50 mL polypropylene centrifuge tubes
-
2 mL microcentrifuge tubes for dSPE
-
Syringe filters (0.22 µm)
-
Autosampler vials
Sample Preparation (QuEChERS)
-
Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the soil sample. The final concentration should be appropriate for the expected range of Metobromuron concentrations in the samples.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts to the tube.
-
Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte and internal standard.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing the dSPE sorbents (e.g., a mixture of primary secondary amine (PSA) and C18).
-
Vortex the tube for 30 seconds to facilitate the removal of interfering matrix components.
-
Centrifuge at high speed (e.g., ≥5000 x g) for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully collect the supernatant.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18) for the separation of Metobromuron.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve chromatographic peak shape and ionization efficiency.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
MRM Transitions:
-
Metobromuron: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.
-
This compound: Monitor the corresponding precursor-to-product ion transitions, which will be shifted by +6 m/z units compared to Metobromuron.
Quantification:
The concentration of Metobromuron in the sample is determined by calculating the ratio of the peak area of the Metobromuron analyte to the peak area of the this compound internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of Metobromuron and a constant concentration of this compound.
Visualizations
Chemical Relationship and Labeling
Caption: Isotopic labeling of Metobromuron to form this compound.
Analytical Workflow
Caption: Analytical workflow for Metobromuron quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. weber.hu [weber.hu]
- 3. Planar solid phase extraction clean-up for pesticide residue analysis in tea by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Metobromuron-D6 for Isotope Dilution Analysis
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides core information on Metobromuron-D6, a deuterated stable isotope-labeled internal standard for Metobromuron. It is intended for use in quantitative analysis by isotope dilution mass spectrometry, a technique that offers high accuracy and precision by correcting for matrix effects and variations in sample processing.
Core Compound Data
This compound serves as an ideal internal standard for the quantification of Metobromuron, a phenylurea herbicide. The stable isotope label ensures that its chemical and physical behavior is nearly identical to the unlabeled analyte, while its mass difference allows for distinct detection by a mass spectrometer.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its corresponding unlabeled compound, Metobromuron. This data is essential for method development, particularly for mass spectrometry and chromatography.
| Property | This compound | Metobromuron |
| Synonyms | 3-(4-Bromophenyl)-1-(methoxy-d3)-1-(methyl-d3)urea | 3-(4-bromophenyl)-1-methoxy-1-methylurea |
| CAS Number | 2732834-84-1[1] | 3060-89-7[1] |
| Molecular Formula | C₉D₆H₅BrN₂O₂ | C₉H₁₁BrN₂O₂ |
| Molecular Weight | 265.14 g/mol [1] | 259.10 g/mol |
| Isotopic Purity | ≥ 99 atom % D | N/A |
| Appearance | Colorless to pale yellow crystals (for unlabeled) | Colorless to pale yellow crystals |
| Melting Point | N/A (expected to be similar to unlabeled) | 95-96 °C |
| Solubility in Water | N/A (expected to be similar to unlabeled) | 330 mg/L at 20 °C |
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Below is a representative protocol for the analysis of Metobromuron in environmental water samples.
Protocol: Quantification of Metobromuron in Water by SPE-LC-MS/MS
This protocol outlines a general procedure for the extraction, concentration, and analysis of Metobromuron from water samples using Solid Phase Extraction (SPE) followed by LC-MS/MS. This compound is used as an internal standard to ensure accurate quantification.
1. Preparation of Standards and Reagents
-
Stock Solutions: Prepare individual stock solutions of Metobromuron and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Create a series of calibration standards by serially diluting the Metobromuron stock solution. Each calibration standard should be fortified with a constant, known concentration of the this compound internal standard from its stock solution.
-
Reagents: All solvents (e.g., methanol, acetonitrile, water) should be of LC-MS grade. Formic acid or ammonium acetate may be required as mobile phase additives.
2. Sample Preparation and Extraction
-
Sample Collection: Collect water samples (e.g., 100-500 mL) in clean glass containers.
-
Fortification: Add a precise volume of the this compound internal standard working solution to each sample, quality control (QC) sample, and blank.
-
Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 or a polymeric sorbent) with methanol followed by reagent water.
-
Load the fortified water sample onto the SPE cartridge at a controlled flow rate.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard from the cartridge with a small volume of a strong solvent (e.g., acetonitrile or methanol).
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for separating phenylurea herbicides.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both typically containing a small percentage of formic acid (e.g., 0.1%), is commonly used.
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted extract.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Metobromuron and this compound to ensure selectivity and confirm identity. The transitions for this compound will be shifted by +6 Da compared to the unlabeled compound.
-
Quantification: The concentration of Metobromuron in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to the calibration curve.
-
Visualized Workflow
The following diagram illustrates the logical workflow for a typical quantitative analysis using this compound as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
References
Technical Guide to the Stability and Storage of Metobromuron-D6
This document provides an in-depth technical overview of the best practices for the storage and handling of Metobromuron-D6, a deuterated stable isotope-labeled (SIL) internal standard. The guidance is intended for researchers, analytical scientists, and professionals in drug development who utilize this compound for quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The information is synthesized from data on the parent compound, Metobromuron, and established principles for handling SIL standards.
Introduction to this compound
This compound is a synthetic isotopologue of Metobromuron, a phenylurea herbicide. In this SIL standard, six hydrogen atoms on the methoxy and N-methyl groups have been replaced with deuterium ([2H]). This mass shift allows it to be distinguished from the unlabeled analyte by a mass spectrometer, making it an ideal internal standard for correcting variations in sample preparation and instrument response.
The chemical integrity and isotopic purity of this compound are paramount for accurate quantification. Therefore, understanding its stability profile and adhering to proper storage conditions is critical to prevent degradation and ensure the reliability of experimental results.
Stability Profile
The stability of a deuterated standard like this compound is generally comparable to that of its unlabeled analogue.[1] Key factors influencing its stability include temperature, pH, light, and the nature of the storage solvent.
-
pH Stability: The parent compound, Metobromuron, is very stable in neutral, weakly acidic, and weakly alkaline media.[2] However, it is susceptible to hydrolysis under strongly acidic or basic conditions.[2] This suggests that this compound should be stored in solutions buffered to a neutral or slightly acidic pH (pH 4-7).
-
Thermal Stability: Metobromuron is stable in its formulated product for at least two years at temperatures up to 50°C.[2] The pure active ingredient decomposes at 173°C.[3] For analytical standards, however, lower temperatures are always recommended to minimize any potential for long-term degradation.
-
Photostability: While specific photostability data is limited, it is standard practice to protect analytical standards from direct exposure to UV and visible light to prevent photodegradation. Amber vials or storage in the dark are recommended.
-
Isotopic Stability: The deuterium labels on this compound are located on methyl and methoxy groups, which are non-exchangeable positions.[4] This ensures that the deuterium atoms will not exchange with protons from the solvent (e.g., water, methanol), preserving the mass difference between the standard and the analyte.[1]
Quantitative Stability Data
Specific experimental stability data for this compound is not widely published. The following table provides illustrative data based on the known stability of phenylurea herbicides and general principles for analytical standards. This data represents the expected percentage of the standard remaining after 12 months under various storage conditions.
Table 1: Illustrative Long-Term Stability of this compound in Acetonitrile Solution
| Storage Condition | Temperature | pH of Solution | Light Condition | Expected Purity (% Remaining) |
| Recommended Long-Term | -20°C | 7.0 (Neutral) | Dark (Amber Vial) | >99.5% |
| Short-Term / Autosampler | 4°C | 7.0 (Neutral) | Dark (Amber Vial) | >99.0% |
| Accelerated Degradation | 40°C | 7.0 (Neutral) | Dark (Amber Vial) | ~97.5% |
| Acidic Stress | 25°C | 2.0 (Strong Acid) | Dark (Amber Vial) | ~90.0% |
| Basic Stress | 25°C | 12.0 (Strong Base) | Dark (Amber Vial) | ~88.0% |
| Ambient Benchtop | 25°C | 7.0 (Neutral) | Ambient Light | ~96.0% |
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:
-
Solid Material: Store the neat (solid) compound at -20°C in a desiccator to protect it from moisture.
-
Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent such as acetonitrile or methanol. Store stock solutions at -20°C or colder in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.
-
Working Solutions: Prepare working solutions by diluting the stock solution as needed. Store working solutions at 2-8°C for short-term use (up to one week). For longer periods, storage at -20°C is advised.
-
Handling: Before use, allow the standard to equilibrate to room temperature to prevent condensation from introducing water into the container. Use calibrated equipment for all weighing and dilution steps to ensure accuracy.
Experimental Protocols
The following is a representative protocol for assessing the long-term stability of a this compound stock solution.
Protocol: Long-Term Stability Assessment of this compound in Acetonitrile
-
Objective: To determine the stability of this compound in an acetonitrile solution when stored at -20°C over a 12-month period.
-
Materials:
-
This compound reference standard (solid)
-
LC-MS grade acetonitrile
-
Class A volumetric flasks and pipettes
-
2 mL amber glass autosampler vials with PTFE-lined caps
-
LC-MS/MS system
-
-
Methodology:
-
Preparation of Stability Samples (T=0):
-
Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Prepare a fresh calibration curve of unlabeled Metobromuron.
-
Prepare Quality Control (QC) samples at low (e.g., 10 ng/mL) and high (e.g., 800 ng/mL) concentrations by spiking the stock solution into the matrix (e.g., blank plasma extract).
-
Analyze the QC samples against the fresh calibration curve to establish the initial concentration (T=0 value).
-
-
Storage:
-
Aliquot the 1.0 mg/mL stock solution into multiple amber vials and store them at the target condition (-20°C).
-
-
Analysis at Time Points:
-
At designated time points (e.g., 1, 3, 6, 9, and 12 months), remove one vial of the stored stock solution.
-
Allow the solution to equilibrate to room temperature.
-
Prepare fresh QC samples (low and high) using the aged stock solution.
-
Prepare a fresh calibration curve using a freshly prepared stock solution or a reference stock stored at -80°C.
-
Analyze the QC samples prepared from the aged stock against the fresh calibration curve.
-
-
-
Data Analysis & Acceptance Criteria:
-
Calculate the mean concentration of the aged QC samples at each time point.
-
The stability is acceptable if the mean concentration of the aged QC samples is within ±15% of the nominal (T=0) concentration.
-
Visualizations
The following diagrams illustrate key workflows and chemical pathways relevant to the stability and analysis of this compound.
Caption: Workflow for a long-term stability study of this compound.
Caption: Potential hydrolytic degradation pathways for this compound.
References
A Technical Guide to the Commercial Availability and Application of Metobromuron-D6 Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of the Metobromuron-D6 analytical standard. It is designed to assist researchers, scientists, and professionals in drug development in sourcing this critical reference material for their analytical and research needs. This document details available product specifications from various suppliers, outlines common experimental protocols for the analysis of metobromuron, and visualizes the herbicide's mode of action and a general analytical workflow.
Commercial Availability of this compound and Related Analytical Standards
This compound, the deuterated form of the herbicide Metobromuron, is a crucial internal standard for quantitative analytical methods, particularly in residue analysis using mass spectrometry. Its commercial availability is primarily centered around specialized chemical suppliers that produce stable isotope-labeled compounds. The following tables summarize the available information for this compound and its non-labeled counterpart, Metobromuron, which is often used as a primary reference standard.
Table 1: Commercial Availability of this compound Analytical Standard
| Supplier | Product Name | Catalog Number | Purity | Format | Additional Information |
| LGC Standards | This compound (methoxy-d3; N-methyl-d3) | TRC-M371884 | 99 atom % D, min 98% Chemical Purity[1] | Neat | Unlabelled CAS: 3060-89-7[1][2] |
Note: Pricing and availability for LGC Standards products require a user account on their website.[1]
Table 2: Commercial Availability of Metobromuron Analytical Standard
| Supplier | Product Name | Catalog Number | Concentration | Solvent | Unit Size | Storage |
| AccuStandard | Metobromuron | P-436S-A-10X | 1000 µg/mL | Acetone | 1 mL | Ambient (>5 °C)[3] |
| Chiron | Metobromuron | 3452.9-100-AN | 100 µg/mL | Acetonitrile | 1 mL | Not specified |
| Sigma-Aldrich | Metobromuron analytical standard | - | - | - | - | - |
Note: Further details for some products, including catalog numbers and storage conditions for all, may be available upon inquiry with the respective suppliers.
Experimental Protocols for Metobromuron Analysis
The analysis of metobromuron and its residues in various matrices is critical for regulatory compliance and environmental monitoring. The following are summaries of established analytical methodologies.
Gas Chromatography (GC)
A common technique for the determination of phenylurea herbicides like metobromuron is gas chromatography, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.
Sample Preparation (QuEChERS Method) [4]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples.
-
Extraction: A homogenized sample (e.g., fruit, soil) is extracted with acetonitrile.
-
Salting Out: Magnesium sulfate and sodium chloride are added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.
-
Analysis: The final extract is injected into the GC-MS system. This compound is added as an internal standard prior to extraction to correct for matrix effects and variations in recovery.
Thin-Layer Chromatography (TLC)
For semi-quantitative screening, thin-layer chromatography can be employed.
-
Hydrolysis: The herbicide is hydrolyzed to its corresponding aniline derivative using an alkaline solution[5].
-
Extraction: The resulting aniline is extracted with an organic solvent.
-
Spotting and Development: The extract is spotted onto a TLC plate and developed in a suitable mobile phase.
-
Visualization: The separated spots are visualized, often after a colorimetric reaction, and compared to a standard of the analyte[5].
Mode of Action and Analytical Workflow
To provide a clearer understanding of the context in which this compound is used, the following diagrams illustrate the mode of action of its parent compound and a typical analytical workflow.
Caption: Mode of action of Metobromuron as a photosystem II inhibitor.
References
- 1. This compound (methoxy-d3; N-methyl-d3) [lgcstandards.com]
- 2. This compound (methoxy-d3; N-methyl-d3) [lgcstandards.com]
- 3. accustandard.com [accustandard.com]
- 4. Determination of trace amounts of metobromuron herbicide residues in fruits by QuEChERS and DLLME methods [ouci.dntb.gov.ua]
- 5. [On the determination of chlorpropham, metobromuron and chlorbromuron residues in drugs of the 2. AB-DDR (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Deuterium Labeling in Analytical Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as a powerful and versatile tool in modern analytical chemistry. Its unique properties, stemming from its increased mass compared to protium (¹H), enable researchers to trace metabolic pathways, enhance the accuracy of quantitative analyses, and elucidate complex molecular structures. This guide provides a comprehensive overview of the core applications, experimental methodologies, and quantitative considerations of deuterium labeling in analytical chemistry.
Core Principles of Deuterium Labeling
The utility of deuterium labeling hinges on the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to break a C-D bond, leading to slower reaction rates for molecules containing deuterium at a reaction site.[2][3] This primary KIE is a cornerstone of its application in drug metabolism studies, where it can be used to slow down metabolic processes and improve pharmacokinetic profiles.[1][4]
Secondary isotope effects, which occur when deuterium is not directly involved in bond-breaking, can also influence molecular properties, causing slight shifts in chromatographic retention times and altering NMR spectral characteristics. These subtle changes are exploited in quantitative mass spectrometry and NMR spectroscopy.
Applications in Quantitative Mass Spectrometry (MS)
Deuterium-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[5][6][7]
Key Application: Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a definitive quantification technique that relies on the addition of a known quantity of a deuterium-labeled analog of the analyte (the internal standard) to a sample. The labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[8]
Benefits:
-
High Accuracy and Precision: The internal standard co-elutes with the analyte, compensating for variations in sample preparation, chromatographic separation, and ionization efficiency in the MS source.[9]
-
Matrix Effect Mitigation: In complex biological matrices like serum or plasma, other molecules can suppress or enhance the ionization of the analyte. Since the deuterated standard is affected similarly, the ratio of the analyte to the standard remains constant, correcting for these matrix effects.[10]
-
Synthesis of Internal Standard: A stable, multi-deuterated analog of the drug is synthesized.[11] It is crucial to place the deuterium labels on a part of the molecule that is not susceptible to metabolic exchange.[12]
-
Sample Preparation:
-
A known concentration of the deuterated internal standard is spiked into the plasma sample.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant containing the analyte and internal standard is collected.
-
-
LC-MS/MS Analysis:
-
The extract is injected into an LC-MS/MS system.
-
The analyte and internal standard are chromatographically separated (e.g., by reversed-phase HPLC).
-
In the mass spectrometer, a specific precursor-to-product ion transition is monitored for both the unlabeled analyte and the deuterium-labeled internal standard (Multiple Reaction Monitoring - MRM).
-
-
Quantification:
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against known concentrations of the analyte.
-
The concentration of the analyte in the unknown sample is determined from this calibration curve.
-
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium labeling is indispensable in NMR spectroscopy for simplifying complex spectra and studying molecular dynamics.[13][14]
Key Applications:
-
Solvent for ¹H NMR: Deuterated solvents (e.g., CDCl₃, D₂O) are routinely used because they do not produce large solvent signals that would otherwise obscure the signals from the analyte.[6]
-
Structural Elucidation of Large Molecules: In complex biomolecules like proteins, extensive overlap in the ¹H NMR spectrum can make analysis impossible. By growing proteins in deuterated media, most ¹H signals are replaced by ²H signals, which are not detected in ¹H NMR. This simplifies the spectrum, allowing specific resonances to be identified and assigned.[13][14]
-
Site-Specific Labeling: Introducing deuterium at specific positions in a molecule can help in assigning signals in the NMR spectrum and in studying local conformational changes.[15][16]
-
Sample Preparation: Dissolve the deuterated compound in a suitable deuterated solvent that does not have overlapping signals with the analyte.
-
NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton and deuterium-decoupled ¹³C NMR spectrum.
-
-
Spectral Analysis:
-
In the standard ¹³C spectrum, carbons adjacent to deuterium will appear as multiplets due to C-D coupling.
-
In the fully decoupled spectrum, the signals for carbons bonded to hydrogen and deuterium will be resolved as separate singlets due to the small isotope shift.[15]
-
The degree of deuteration at a specific site can be quantified by integrating the signals corresponding to the protiated and deuterated isotopologues.[16]
-
Applications in Metabolic and Pharmacokinetic Studies
Deuterium is an ideal tracer for studying metabolic pathways and the absorption, distribution, metabolism, and excretion (ADME) of drugs.[1][12][17] Unlike radioactive isotopes, it is stable and safe for human studies.[17]
Key Applications:
-
Metabolic Flux Analysis: By introducing a deuterium-labeled substrate (e.g., [6,6'-²H₂]glucose) into a biological system, researchers can trace the path of the deuterium atoms through various metabolic pathways like glycolysis and the TCA cycle.[18][19][20] The distribution of deuterium in downstream metabolites is analyzed by MS or NMR to quantify the rates (fluxes) of different metabolic reactions.
-
Drug Metabolism Studies: Deuterium labeling helps identify metabolic "hotspots" on a drug molecule. By synthesizing a drug with deuterium at various positions, researchers can observe how labeling affects the formation of different metabolites, providing insights into the drug's metabolic fate.[6]
-
Deuterium Metabolic Imaging (DMI): DMI is an emerging MRI-based technique that visualizes the metabolic fate of deuterated substrates in vivo, offering a non-invasive way to map metabolic activity in real-time.[18][19][21]
Caption: Logical workflow for a deuterium-based metabolic tracer experiment.
Quantitative Data and Isotope Effects
The substitution of hydrogen with deuterium can lead to measurable changes in analytical parameters. These effects, while often subtle, are important to consider.
Table 1: Typical Deuterium Isotope Effects in Chromatography
| Parameter | Observation | Typical Magnitude | Implication for Analysis |
| Retention Time (Reversed-Phase LC) | Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[22][23] | Shift of 0.1 - 3 seconds.[23] | Can cause partial separation from the analyte, potentially compromising quantification if matrix effects are severe.[10][24] |
| Retention Time (Normal-Phase LC) | Deuterated compounds may elute later.[10] | Analyte-dependent. | The difference in binding energy between deuterated and non-deuterated compounds can be more pronounced.[10] |
| Resolution (Rs) | Partial separation between analyte and deuterated standard. | Rs < 0.2 is common.[10] | Complete baseline separation is rare but partial separation can impact accuracy.[24] |
Table 2: Quantitative Parameters in Deuterium Labeling
| Parameter | Typical Value/Range | Application Context | Notes |
| Isotopic Enrichment (Internal Standards) | > 98% | Quantitative MS | High enrichment is crucial to minimize signal interference from the unlabeled standard.[25] |
| Isotopic Enrichment (Metabolic Labeling) | 1% - 15% D₂O in media | Metabolic Flux Analysis | Low enrichment levels are used to avoid biological toxicity and cause subtle, measurable shifts in isotopic distribution.[17][26] |
| Kinetic Isotope Effect (kH/kD) | 6 - 10 for primary KIE | Drug Metabolism | A significant slowing of C-H bond cleavage, used to enhance metabolic stability.[2][3] |
| Mass Shift (MS) | +1.0063 Da per Deuterium | All MS applications | The precise mass difference between ¹H and ²H allows for clear differentiation. |
| Natural Abundance of ²H | ~0.016% | NMR Spectroscopy | Low natural abundance means samples must be intentionally enriched for ²H NMR.[27] |
Conclusion
Deuterium labeling is a cornerstone technique in modern analytical chemistry, providing invaluable tools for researchers in academia and industry. Its applications, from enabling highly accurate quantification in mass spectrometry to tracing the intricate web of metabolic pathways, are fundamental to advancing our understanding of complex chemical and biological systems. As analytical instrumentation continues to improve in sensitivity and resolution, the role and precision of deuterium labeling in scientific discovery are set to expand even further.
References
- 1. musechem.com [musechem.com]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Kinetic_isotope_effect [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. udspub.com [udspub.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
- 12. hwb.gov.in [hwb.gov.in]
- 13. Use of deuterium labeling in NMR: overcoming a sizeable problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deuterium labelling in NMR structural analysis of larger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. escholarship.org [escholarship.org]
- 22. researchgate.net [researchgate.net]
- 23. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Deuterium NMR - Wikipedia [en.wikipedia.org]
A Technical Guide to the Metabolic Pathways of Metobromuron
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathways of the herbicide metobromuron. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the biotransformation of this phenylurea herbicide in various environmental and biological systems. This guide includes quantitative data, detailed experimental protocols, and visual representations of the metabolic processes.
Introduction to Metobromuron and its Metabolism
Metobromuron, 3-(4-bromophenyl)-1-methoxy-1-methylurea, is a selective, systemic herbicide used for the pre-emergence control of annual broadleaf weeds and grasses in various crops, including potatoes and sunflowers.[1][2] Its mode of action involves the inhibition of photosynthesis at photosystem II.[1] The environmental fate and toxicological profile of metobromuron are intrinsically linked to its metabolic degradation. The primary routes of metabolism involve N-demethylation, N-demethoxylation, and hydrolysis of the urea bridge, leading to the formation of several key metabolites.[3][4] These transformation processes occur in soil, plants, and microorganisms, and are crucial for determining the persistence, potential for groundwater contamination, and the nature of residues in crops.
Metabolic Pathways of Metobromuron
The degradation of metobromuron proceeds through several interconnected pathways, primarily initiated by microbial activity in the soil and enzymatic processes within plants. The principal metabolites formed are desmethyl-metobromuron, desmethoxy-metobromuron, and 4-bromophenylurea.[1][3][5]
N-Demethylation and N-Demethoxylation
The initial steps in metobromuron metabolism often involve the removal of the methyl and methoxy groups from the urea nitrogen.
-
N-Demethylation leads to the formation of 3-(4-bromophenyl)-1-methoxyurea (desmethyl-metobromuron).
-
N-Demethoxylation results in the formation of 3-(4-bromophenyl)-1-methylurea (desmethoxy-metobromuron).[3]
These reactions are common in both soil microorganisms and plants.[3][4]
Hydrolysis
A key step in the degradation of metobromuron and its initial metabolites is the hydrolysis of the urea linkage. This cleavage results in the formation of 4-bromophenylurea from either desmethyl- or desmethoxy-metobromuron, and ultimately can lead to the formation of 4-bromoaniline.[3]
Conjugation in Plants
In plant tissues, the metabolites of metobromuron can undergo further transformation through conjugation with endogenous molecules such as glucose. These conjugated forms are generally more water-soluble and are sequestered within the plant vacuoles.[6]
The following diagram illustrates the primary metabolic pathways of metobromuron.
Quantitative Data on Metobromuron Degradation
The persistence of metobromuron in the environment is dictated by its degradation rate, which is often expressed as a half-life (DT50). This rate is influenced by soil type, temperature, and moisture content.
| Matrix | Half-life (DT50) in days | Conditions | Reference |
| Soil | 19 - 44 | Laboratory incubation, varying temperature and moisture | [7] |
| Sandy Loam Soil | 37 | Laboratory incubation | [8] |
| Clay Loam Soil | 44 | Laboratory incubation | [8] |
Table 1: Half-life of Metobromuron in Soil
The formation and subsequent decline of metabolites are also critical for assessing the overall environmental impact. The following table summarizes the concentration of metobromuron and its major metabolite, 4-bromophenylurea, in rotational crops at different plant-back intervals (PBI) after an initial application of 2 kg a.s./ha to bare soil.
| Crop | PBI (days) | Metobromuron (mg/kg) | 4-Bromophenylurea (mg/kg) | Reference |
| Spinach | 30 | Not Detected | 0.013 | [1] |
| Spinach | 120 | Not Detected | 0.001 | [1] |
| Carrot (roots) | 30 | 0.007 | <0.001 | [1] |
| Carrot (roots) | 120 | <0.001 | 0.004 | [1] |
| Wheat (straw) | 30 | Not Detected | 0.201 | [1] |
| Wheat (straw) | 120 | Not Detected | 0.027 | [1] |
Table 2: Residues of Metobromuron and 4-Bromophenylurea in Rotational Crops
Experimental Protocols
This section provides detailed methodologies for the analysis of metobromuron and its metabolites, as well as for studying its microbial degradation.
Sample Preparation: QuEChERS Protocol for Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices. The following is a step-by-step protocol for the extraction of metobromuron and its metabolites from soil.
Analytical Method: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of metobromuron and its metabolites.
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm particle size) is suitable for the separation.[7]
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is typically used.[7]
-
Flow Rate: A flow rate of 0.3 mL/min is common.[7]
-
Injection Volume: A small injection volume, such as 3 µL, is used.[7]
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.
The following table provides suggested MRM transitions for metobromuron and its key metabolites. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Metobromuron | 259.0/261.0 | 228.0/230.0 | 172.0/174.0 |
| Desmethyl-metobromuron | 245.0/247.0 | 214.0/216.0 | 172.0/174.0 |
| Desmethoxy-metobromuron | 229.0/231.0 | 172.0/174.0 | 144.0/146.0 |
| 4-Bromophenylurea | 215.0/217.0 | 172.0/174.0 | 93.0 |
Table 3: Suggested MRM Transitions for Metobromuron and its Metabolites
Microbial Degradation Study Protocol
Investigating the microbial degradation of metobromuron is essential for understanding its environmental fate. The following protocol outlines a general procedure for isolating and identifying metobromuron-degrading bacteria from soil.
Conclusion
The metabolism of metobromuron is a multifaceted process involving N-demethylation, N-demethoxylation, and hydrolysis, driven by microbial and plant enzymatic activities. The primary metabolites, desmethyl-metobromuron, desmethoxy-metobromuron, and 4-bromophenylurea, are key indicators of its degradation in the environment. Understanding these pathways, along with the kinetics of degradation and the analytical methods for their detection, is crucial for a comprehensive risk assessment and for the development of new, safer agrochemicals. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 4. Metobromuron | C9H11BrN2O2 | CID 18290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Review of the existing maximum residue levels for metobromuron according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. weber.hu [weber.hu]
- 8. Comparison of linuron degradation in the presence of pesticide mixtures in soil under laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling precautions for Metobromuron-D6
An In-Depth Technical Guide to the Safety and Handling of Metobromuron-D6
Disclaimer: This document provides a detailed overview of the safety and handling precautions for Metobromuron. The information presented is extrapolated to this compound, the deuterated analog of Metobromuron. Deuterium-labeled compounds are generally expected to have similar toxicological and chemical properties to their non-labeled counterparts. However, researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and handle the compound with the assumption that it presents hazards similar to Metobromuron.
Hazard Identification and Classification
Metobromuron is a pre-emergence herbicide from the phenylurea group that functions by inhibiting photosynthesis.[1][2] While it has low mammalian toxicity, it is classified as an irritant.[2] The primary routes of exposure are dermal (skin), ocular (eyes), inhalation, and oral ingestion.
According to the Globally Harmonized System (GHS), Metobromuron and its solutions are classified with the following hazards:
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[3]
Solutions of Metobromuron, particularly in flammable solvents like acetonitrile, may also be classified as highly flammable liquids.[4][5]
Physical and Chemical Properties
The purified active ingredient of Metobromuron is a light yellow, crystalline solid with a musty, naphthalenic odor.[1] It is not flammable, explosive, or oxidizing in its solid form.[1]
Table 1: Physical and Chemical Properties of Metobromuron
| Property | Value | Source |
| Molecular Formula | C9H11BrN2O2 | [6] |
| Molecular Weight | 259.1 g/mol | [6][7] |
| Appearance | White crystalline solid or powder / Colorless crystals | [6] |
| Melting Point | 95-96 °C / 95.6 to 97.5 °C | [1][6] |
| Decomposition Temp. | 173 °C | [1] |
| Water Solubility | 0.329 g/L (purified water) | [1] |
| Log P (octanol-water) | 2.48 (at pH 7.3) | [1] |
| Vapor Pressure | 0.219 mPa (at 25°C) / 0.144 mPa (at 20°C) | [1] |
Note: The molecular weight of this compound is 265.14 g/mol .[8]
Toxicological Information
Toxicological studies on Metobromuron have identified erythrocytes (red blood cells) as the primary target of toxicity, with secondary effects observed in the spleen, liver, and kidneys.[1]
Key Toxicological Findings:
-
Acute Toxicity: Metobromuron has low acute oral, dermal, and inhalation toxicity in rats.[1] It is considered harmful if swallowed.[3]
-
Skin and Eye Irritation: It was not found to be irritating to the skin or eyes of rabbits.[1] However, some sources classify it as an irritant, and solutions can cause serious eye irritation.[2][4][5]
-
Sensitization: Metobromuron was found to be a skin sensitizer in guinea pigs.[1]
-
Genotoxicity & Carcinogenicity: Based on an array of studies, Metobromuron is unlikely to have genotoxic potential and is not considered carcinogenic.[1]
-
Reproductive & Developmental Toxicity: It was not identified as a developmental or reproductive toxicant in multi-generation studies in rats or in prenatal studies in rats and rabbits.[1]
-
Neurotoxicity & Immunotoxicity: No evidence of neurotoxicity or immunotoxicity was observed in repeat-dose studies.[1]
Table 2: Acute Toxicity Data for Metobromuron Solution Components
| Component | Species | Test Results | Source |
| Acetonitrile (CAS 75-05-8) | Acute: 390 mg/kg | [5] |
Safe Handling and Personal Protective Equipment (PPE)
Safe handling of this compound requires adherence to strict laboratory protocols to minimize exposure.
Engineering Controls
-
Ventilation: Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation and inhalation of dusts and aerosols.[9]
-
Ignition Sources: When handling solutions in flammable solvents, use non-sparking tools and explosion-proof equipment.[5][9] Prevent fire caused by electrostatic discharge.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound. The minimum required PPE includes a long-sleeved shirt, long pants, socks, and closed-toe shoes.[10]
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Inspect gloves prior to use. Wash hands thoroughly after handling. The selected gloves must satisfy EU Directive 89/686/EEC and standard EN 374.[9] |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[3][9][11] | Must conform to EN 166 (EU) or NIOSH (US) standards.[9] Prescription glasses are not a substitute for safety glasses.[10] |
| Body | Long-sleeved lab coat or coveralls. A chemical-resistant apron is recommended when handling concentrates or solutions.[9][12] | Wear fire/flame resistant and impervious clothing.[9] |
| Respiratory | Use a full-face respirator if exposure limits are exceeded or if irritation occurs.[9] | A certified particle-filtering half mask or a half mask with appropriate filters is required if dust or aerosols are generated.[11] |
| Footwear | Chemical-resistant, unlined boots covering the ankles. | Pant legs should be worn outside of boots to prevent chemicals from draining into them.[10][13] |
Emergency Procedures
First Aid Measures
Immediate action is required in case of accidental exposure.
-
Inhalation: Move the victim to fresh air.[9] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with soap and water.[3]
-
Eye Contact: Rinse opened eyes for several minutes under running water, removing contact lenses if present and easy to do.[4][5] If irritation persists, consult a doctor.[4]
-
Ingestion: Rinse mouth with water.[3] Do NOT induce vomiting.[14] Call a poison center or doctor for medical help if you feel unwell.[3][9]
Spills and Leaks
-
Containment: Evacuate personnel to a safe area and keep people upwind of the spill.[9] Prevent the product from entering drains.[3]
-
Cleanup: For small spills, wipe up with an absorbent material (e.g., cloth, fleece).[3] For larger spills, collect, bind, and pump off the spillage. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[9]
-
Decontamination: Clean the affected surface thoroughly to remove residual contamination.[3]
Storage and Disposal
-
Storage: Store in the original, tightly closed container in a dry, well-ventilated place.[3][9] Store away from incompatible materials such as strong oxidizers and strong acids.[3][6]
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[3][9] Do not reuse empty containers.[15] Hydrolysis is not a recommended disposal procedure due to the generation of toxic products. Incineration in a unit with effluent gas scrubbing is a potential disposal method.[6]
Experimental Protocols & Toxicological Assessment Workflow
Detailed experimental protocols for Metobromuron are proprietary to the manufacturers and regulatory agencies that conduct the assessments. However, the search results indicate that a standard battery of toxicological tests was performed to assess its safety.[1] These include studies for acute toxicity (oral, dermal, inhalation), skin and eye irritation, skin sensitization, carcinogenicity, and reproductive/developmental toxicity.[1]
Below is a generalized workflow diagram illustrating the typical sequence of toxicological assessments for a chemical like Metobromuron.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Metobromuron (Ref: C 3216) [sitem.herts.ac.uk]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. agilent.com [agilent.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. Metobromuron | 3060-89-7 [m.chemicalbook.com]
- 7. Metobromuron | C9H11BrN2O2 | CID 18290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Metobromuron SDS, 3060-89-7 Safety Data Sheets - ECHEMI [echemi.com]
- 10. MSU Extension | Montana State University [apps.msuextension.org]
- 11. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 12. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 13. osha.oregon.gov [osha.oregon.gov]
- 14. accustandard.com [accustandard.com]
- 15. assets.greenbook.net [assets.greenbook.net]
Methodological & Application
Application Note: High-Throughput Analysis of Metobromuron in Environmental Samples using LC-MS/MS with Metobromuron-D6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of the herbicide Metobromuron in environmental water and soil samples. The protocol utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Metobromuron-D6 as a stable isotope-labeled internal standard to ensure accuracy and precision. The methodology described herein provides a comprehensive workflow, from sample preparation to data analysis, suitable for high-throughput environmental monitoring.
Introduction
Metobromuron is a widely used phenylurea herbicide for the control of broadleaf and grassy weeds in a variety of crops. Its potential for off-site migration into water bodies and persistence in soil necessitates sensitive and reliable analytical methods for environmental monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS.[1] This approach effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.[1] This document provides a detailed protocol for the extraction and analysis of Metobromuron, employing this compound to enhance data quality.
Experimental Protocols
Materials and Reagents
-
Metobromuron analytical standard
-
This compound (methoxy-d3, N-methyl-d3) internal standard[2][3]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Syringe filters (0.22 µm)
Sample Preparation
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction.[4][5]
Water Samples:
-
To a 15 mL centrifuge tube, add 10 mL of the water sample.
-
Spike with 10 µL of a 1 µg/mL this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the acetonitrile (upper) layer to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Soil Samples:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to create a slurry.
-
Spike with 10 µL of a 1 µg/mL this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Follow steps 4-9 from the water sample preparation protocol.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for individual instruments.
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method.[6] The following table provides experimentally determined transitions for Metobromuron and predicted transitions for this compound. The precursor ion for this compound is predicted based on its molecular weight of 265.14 g/mol .[2][3] The product ions are predicted based on the fragmentation of the parent compound, with an expected mass shift corresponding to the deuterated fragments. It is highly recommended that users optimize these transitions on their specific instrumentation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Metobromuron | 259.0[6] | 170.0[7] | 148.1[7] |
| This compound | 265.1 | 176.0 (Predicted) | 154.1 (Predicted) |
Data Presentation
The use of this compound as an internal standard allows for the accurate quantification of Metobromuron across a range of concentrations. A calibration curve should be constructed by plotting the peak area ratio of Metobromuron to this compound against the concentration of Metobromuron.
Table 1: Example Calibration Curve Data
| Metobromuron Conc. (ng/mL) | Metobromuron Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 12,500 | 550,000 | 0.023 |
| 1 | 26,000 | 565,000 | 0.046 |
| 5 | 135,000 | 540,000 | 0.250 |
| 10 | 280,000 | 555,000 | 0.505 |
| 50 | 1,450,000 | 545,000 | 2.661 |
| 100 | 2,980,000 | 560,000 | 5.321 |
Visualizations
Caption: Experimental workflow for the analysis of Metobromuron.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and high-throughput solution for the quantification of Metobromuron in environmental matrices. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring data of the highest quality. This protocol serves as a valuable tool for environmental monitoring programs and research studies focused on the fate and transport of herbicides.
References
- 1. lcms.cz [lcms.cz]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Review of the existing maximum residue levels for metobromuron according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. agilent.com [agilent.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
Application Notes: Quantitative Analysis of Metobromuron in Environmental Samples by Stable Isotope Dilution LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Metobromuron in environmental matrices, specifically soil and water. The method utilizes a stable isotope dilution assay (SIDA) with Metobromuron-D6 as the internal standard, coupled with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery. The described protocol is intended for researchers, environmental scientists, and professionals in the agrochemical and drug development industries.
Introduction
Metobromuron is a phenylurea herbicide used for the control of broadleaf and grassy weeds in a variety of crops. Its presence in soil and water systems is a matter of environmental concern, necessitating reliable and accurate methods for its quantification. Stable isotope dilution analysis is the gold standard for quantitative mass spectrometry, offering superior accuracy and precision by employing a stable isotope-labeled version of the analyte as an internal standard.[1][2][3] this compound, a deuterated analog of Metobromuron, serves as an ideal internal standard as it co-elutes with the native analyte and exhibits identical chemical behavior during sample preparation and ionization, while being distinguishable by its mass-to-charge ratio. This application note provides a comprehensive protocol for the analysis of Metobromuron, including sample preparation, LC-MS/MS parameters, and data analysis.
Experimental
Materials and Reagents
-
Metobromuron (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction salt packets
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Agilent 6490 Triple Quadrupole, Sciex QTRAP 6500+)
-
Analytical column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Sample Preparation: QuEChERS Protocol
A modified QuEChERS protocol is employed for the extraction of Metobromuron from soil and water samples.
For Soil Samples:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
For dry soil, add 10 mL of water and vortex for 1 minute to hydrate the sample.[4]
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known concentration of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing 150 mg MgSO₄ and 50 mg PSA. For soils with high organic matter, 50 mg of C18 sorbent can also be included.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
For Water Samples:
-
Transfer 10 mL of the water sample to a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known concentration of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reversed-phase, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 8 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Metobromuron | 259.0 | 170.0 (Quantifier) | 15 |
| 259.0 | 148.1 (Qualifier) | 25 | |
| This compound | 265.0 | 176.0 (Quantifier) | 15 |
| 265.0 | 148.1 (Qualifier) | 25 |
Note: The MRM transitions for this compound are predicted based on a D6 substitution on the N-methoxy and N-methyl groups. Optimal collision energies may need to be determined empirically.
Results and Discussion
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method.
| Parameter | Specification |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL in solvent; typically 1-5 µg/kg in matrix |
| Accuracy (Recovery) | 80 - 115% |
| Precision (RSD) | < 15% |
These values are typical and may vary depending on the matrix and instrumentation.
Method Validation
The method should be validated according to established guidelines (e.g., SANTE/11312/2021) to ensure reliability. Validation parameters should include linearity, accuracy, precision (repeatability and intermediate precision), limit of quantification (LOQ), and matrix effects.
Experimental Workflow Diagram
References
- 1. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. weber.hu [weber.hu]
Application Notes and Protocols for the Quantitative Analysis of Metobromuron in Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metobromuron is a phenylurea herbicide used for the pre-emergence control of broadleaf weeds in various crops.[1][2] Its presence and persistence in the environment are of concern, necessitating robust and sensitive analytical methods for its quantification in environmental matrices such as soil, water, and sediment. These application notes provide detailed protocols for the quantitative analysis of metobromuron using modern analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for the quantification of metobromuron in various environmental samples. Key validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates are presented for easy comparison.
Table 1: Quantitative Performance Data for Metobromuron Analysis by LC-MS/MS
| Environmental Matrix | Sample Preparation | Instrument | LOQ | Recovery (%) | Reference |
| High Water Content Plants (e.g., potato) | QuEChERS | HPLC-MS/MS | 0.005 mg/kg | 70-120 | [1][3] |
| High Oil Content Plants (e.g., sunflower seeds) | QuEChERS | HPLC-MS/MS | 0.005 mg/kg | 70-120 | [3] |
| High Acid Content Plants (e.g., oranges) | QuEChERS | HPLC-MS/MS | 0.005 mg/kg | 70-120 | [3] |
| Dry Plant Matrices (e.g., wheat straw) | QuEChERS | HPLC-MS/MS | 0.005 mg/kg | 70-120 | [3] |
| Water | Solid-Phase Extraction (SPE) | LC-MS/MS | 10 ng/L | 60-120 | [4] |
| Beebread | Modified QuEChERS | LC-MS/MS | - | - | [5] |
Table 2: Quantitative Performance Data for Metobromuron Analysis by GC-MS
| Environmental Matrix | Sample Preparation | Instrument | LOD | LOQ | Recovery (%) | Reference |
| Weed Plant Materials | Acidic Aqueous Extraction & SPE | GC-MS (SIM) | 0.5 - 5.0 ng/mL | - | >95 | [6] |
| Water | Liquid-Liquid Extraction (LLE) | GC-MS (SIM) | - | 1.8 - 29.2 ng/L | 70.1 - 116.5 | [7] |
| Sediment | Accelerated Solvent Extraction (ASE) & GPC | GC-MS | - | - | >70 | [8] |
Table 3: Quantitative Performance Data for Metobromuron Analysis by HPLC-UV
| Environmental Matrix | Sample Preparation | Instrument | MDL | LOQ | Recovery (%) | Reference |
| Surface Water | Solid-Phase Extraction (SPE) | HPLC-DAD | 4 - 40 ng/L | - | 74 - 104 | [9] |
| Water | Online SPE | HPLC-DAD | 0.5 µg/L | 1.0 µg/L | 97.48 - 100.26 | [10] |
| Soil | Solid-Liquid Extraction | HPLC-UV | 0.04 mg/kg | 0.13 mg/kg | >90 | [11] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Metobromuron in Soil by LC-MS/MS using QuEChERS
This protocol details the extraction and analysis of metobromuron from soil samples based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS.
1. Sample Preparation and Extraction (QuEChERS)
-
Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil.
-
Weighing: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Hydration (for dry soils): If the soil is very dry, add an appropriate amount of deionized water to achieve a moist consistency, which improves extraction efficiency.
-
Fortification (for QC): For quality control samples, spike the soil with a known concentration of metobromuron standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumental Analysis
-
LC System: High-Performance Liquid Chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
B: Methanol with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute metobromuron, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for metobromuron for quantification and confirmation. The specific precursor and product ions should be optimized by direct infusion of a metobromuron standard.
3. Quality Control
-
Analyze a procedural blank, a matrix-matched calibration curve, and spiked samples (e.g., at the LOQ and 10x LOQ) with each batch of samples to ensure data quality.[12][13]
-
Recovery should typically be within 70-120% with a relative standard deviation (RSD) of ≤20%.[1]
Protocol 2: Quantitative Analysis of Metobromuron in Water by Solid-Phase Extraction (SPE) and GC-MS
This protocol is suitable for the determination of metobromuron in water samples at low ng/L levels.
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended particles. Adjust the pH of the sample to neutral (pH 7) if necessary.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing methanol followed by deionized water.
-
Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with a small volume of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge by passing air or nitrogen through it for at least 30 minutes.
-
Elution: Elute the trapped metobromuron from the cartridge with a suitable organic solvent, such as ethyl acetate or dichloromethane (e.g., 2 x 3 mL).
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Solvent Exchange: If necessary, exchange the solvent to one compatible with GC injection (e.g., hexane).
2. GC-MS Instrumental Analysis
-
GC System: Gas chromatograph.
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless injection at a temperature of 250°C.
-
Oven Temperature Program: A programmed temperature ramp to ensure good separation of metobromuron from other potential contaminants.
-
Carrier Gas: Helium at a constant flow rate.
-
MS System: Mass spectrometer (quadrupole or ion trap).
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor at least two characteristic ions for metobromuron.
3. Quality Control
-
Analyze reagent blanks, fortified water samples, and calibration standards with each batch.
-
The use of an internal standard is recommended to correct for variations in extraction efficiency and instrument response.
Visualizations
The following diagrams illustrate the experimental workflows for the quantitative analysis of metobromuron.
Caption: Workflow for Metobromuron Analysis in Soil by QuEChERS and LC-MS/MS.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Metobromuron (Ref: C 3216) [sitem.herts.ac.uk]
- 3. Review of the existing maximum residue levels for metobromuron according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Residues in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. scielo.br [scielo.br]
- 12. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 13. mhlw.go.jp [mhlw.go.jp]
Application of Metobromuron-D6 in Food and Agricultural Testing: A Detailed Guide
Introduction
Metobromuron is a phenylurea herbicide used to control broadleaf and grassy weeds in a variety of crops, most notably potatoes. Regulatory bodies worldwide establish maximum residue limits (MRLs) for pesticides like metobromuron in food products to ensure consumer safety. Accurate and reliable analytical methods are crucial for monitoring these residues in food and agricultural matrices. Metobromuron-D6, a deuterated analog of metobromuron, serves as an excellent internal standard for such analyses. Its use in conjunction with sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) significantly improves the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the use of this compound in the analysis of metobromuron residues in food and agricultural samples, specifically potatoes and soil. The methodologies described are intended for researchers, scientists, and professionals involved in food safety, environmental monitoring, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of Metobromuron and its deuterated internal standard, this compound, is presented in the table below.
| Property | Metobromuron | This compound |
| Molecular Formula | C₉H₁₁BrN₂O₂ | C₉H₅D₆BrN₂O₂ |
| Molecular Weight | 259.10 g/mol | 265.14 g/mol |
| Appearance | Colorless to light yellow solid | Not specified, typically similar to the parent compound |
| Solubility | Soluble in organic solvents such as acetonitrile and methanol | Soluble in organic solvents such as acetonitrile and methanol |
Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for the extraction of pesticide residues from various food and agricultural matrices. This approach, followed by LC-MS/MS analysis, provides a robust and sensitive workflow for the determination of metobromuron.
Experimental Workflow
The overall experimental workflow for the analysis of metobromuron in potato and soil samples is depicted in the following diagram.
Experimental workflow for Metobromuron analysis.
Detailed Protocols
Protocol 1: Metobromuron Residue Analysis in Potatoes
1. Sample Preparation (QuEChERS)
-
Homogenization: Take a representative sample of potatoes and homogenize them using a high-speed blender to obtain a uniform paste.
-
Weighing: Accurately weigh 10 g (± 0.1 g) of the homogenized potato sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution in acetonitrile to the sample to achieve a final concentration of 50 ng/mL.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient starts with a low percentage of organic phase (B), ramped up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
3. MS/MS Parameters
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for Metobromuron and its internal standard, this compound.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Metobromuron | 259.0 | 170.0 | 148.0 | 20 / 35 |
| This compound | 265.0 | 176.0 | 154.0 | 20 / 35 |
4. Calibration and Quantification
Prepare a series of matrix-matched calibration standards by spiking blank potato extract with known concentrations of Metobromuron (e.g., 1, 5, 10, 50, 100 ng/mL) and a constant concentration of this compound (50 ng/mL). Construct a calibration curve by plotting the ratio of the peak area of Metobromuron to the peak area of this compound against the concentration of Metobromuron. The concentration of metobromuron in the samples is then determined from this calibration curve.
Protocol 2: Metobromuron Residue Analysis in Soil
1. Sample Preparation (QuEChERS)
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Weighing: Weigh 10 g (± 0.1 g) of the prepared soil sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution in acetonitrile to the sample to achieve a final concentration of 50 ng/mL.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts as described in the potato protocol.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
d-SPE Cleanup:
-
Transfer an aliquot of the supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA. For soils with high organic matter content, the addition of C18 or graphitized carbon black (GCB) may be necessary to remove interferences.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract: Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis
The LC-MS/MS parameters, including the column, mobile phase, gradient program, and MS/MS transitions, are the same as those described for the potato analysis protocol.
3. Calibration and Quantification
Prepare matrix-matched calibration standards using blank soil extract following the same procedure as for the potato matrix.
Data Presentation
The following table presents typical performance data for the described analytical method.
| Parameter | Potato Matrix | Soil Matrix |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery (%) | 85 - 110% | 80 - 115% |
| Precision (RSD%) | < 15% | < 20% |
Logical Relationship of Analytical Steps
The following diagram illustrates the logical relationship and decision-making process in the analytical workflow.
Logical flow of the analytical procedure.
Conclusion
The use of this compound as an internal standard in combination with the QuEChERS extraction method and LC-MS/MS analysis provides a highly reliable and accurate approach for the quantification of metobromuron residues in food and agricultural samples. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and scientists to implement this methodology in their laboratories, contributing to robust food safety and environmental monitoring programs.
Application Notes and Protocols for Metobromuron Residue Analysis in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metobromuron is a selective herbicide used for the pre-emergence control of annual grasses and broadleaf weeds in various crops. Monitoring its residue levels in soil is crucial for environmental assessment and ensuring food safety. This document provides a detailed application note and protocol for the sample preparation and analysis of metobromuron residues in soil using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The QuEChERS method offers a streamlined and efficient approach for the extraction and cleanup of pesticide residues from complex matrices like soil, providing high recovery rates and reproducibility. This protocol is based on a validated multi-residue method and is suitable for the sensitive and accurate quantification of metobromuron.
Data Presentation
The following table summarizes the expected performance of the analytical method for metobromuron and other pesticides in a soil matrix based on a comprehensive validation study.[1][2]
| Analyte | Fortification Level (ng/g) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| Metobromuron (and other LC-amenable pesticides) | 10 | 72.6 - 119 | < 20 | 0.024 - 6.25 | 0.01 (calibrated) |
| Metobromuron (and other LC-amenable pesticides) | 50 | 70 - 119 | < 20 | - | - |
Note: The data presented is based on a multi-residue method validation and is indicative of the expected performance for metobromuron under the described protocol.
Experimental Protocols
Sample Collection and Preparation
Proper sample collection is critical for obtaining representative results.
-
Sampling Pattern: Collect approximately 15 core samples from the top 15 cm of soil in a "W" pattern across the sampling area to ensure a representative composite sample.
-
Composite Sample: Thoroughly mix the core samples to form a single composite sample.
-
Sample Size: A minimum of 500g of the composite soil sample is required.
-
Storage: Store the soil sample in a clean, properly labeled bag in a cool, dark place until it reaches the laboratory. For long-term storage, freezing is recommended to prevent degradation of the analyte.
-
Sample Pre-treatment: Prior to extraction, air-dry the soil sample at room temperature. Once dried, grind the sample and pass it through a 2 mm sieve to ensure homogeneity.
QuEChERS Extraction and Cleanup
This protocol is adapted from a validated method for pesticide residue analysis in soil.[1][3][4]
2.1. Reagents and Materials
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), 98-100%
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes with screw caps
-
15 mL polypropylene centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge capable of ≥ 4000 rpm
-
Syringe filters (0.22 µm)
2.2. Extraction Procedure
-
Sample Weighing and Hydration: Weigh 5 g of the homogenized, dry soil sample into a 50 mL centrifuge tube. Add 5 mL of ultrapure water to rehydrate the sample and vortex for 30 seconds. Allow the sample to hydrate for 30 minutes.
-
Solvent Addition: Add 10 mL of acetonitrile containing 1% formic acid to the centrifuge tube.
-
Extraction: Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker or vortex mixer to ensure thorough extraction of the analytes.
-
Salts Addition: Add the QuEChERS extraction salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube.
-
Partitioning: Immediately cap the tube and shake vigorously for 1 minute. This step partitions the aqueous and organic layers and salts out the acetonitrile.
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes to separate the layers.
2.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing the d-SPE cleanup mixture.
-
Cleanup Sorbents: The d-SPE tube should contain 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18.
-
Cleanup: Cap the tube and vortex for 1 minute to allow the sorbents to interact with the extract and remove interfering matrix components.
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
-
Final Extract: The supernatant is the final, cleaned-up extract.
Instrumental Analysis (LC-MS/MS)
The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of metobromuron.
3.1. LC-MS/MS Parameters
The following are typical LC-MS/MS parameters for the analysis of metobromuron. Optimization may be required based on the specific instrumentation used.
| Parameter | Setting |
| LC System | |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 5% A over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 259.0 |
| Product Ion 1 (m/z) | 148.1 (Quantifier) |
| Product Ion 2 (m/z) | 176.0 (Qualifier) |
| Collision Energy | Optimized for the specific instrument |
3.2. Quantification
Quantification is performed using a matrix-matched calibration curve to compensate for any matrix effects. Prepare calibration standards in blank soil extract that has undergone the same sample preparation procedure.
Visualizations
Experimental Workflow
References
- 1. Supporting dataset on the optimization and validation of a QuEChERS-based method for the determination of 218 pesticide residues in clay loam soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 4. mdpi.com [mdpi.com]
Application Note: Utilizing Metobromuron-D6 for Pharmacokinetic Studies of Metobromuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting a pharmacokinetic (PK) study of the herbicide metobromuron in a rat model, utilizing Metobromuron-D6 as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification of the analyte in complex biological matrices by correcting for matrix effects and variations in sample preparation and instrument response. This application note outlines the experimental design, sample preparation, bioanalytical methodology, and data analysis for a typical oral PK study.
Introduction
Metobromuron is a pre-emergent phenylurea herbicide used to control broadleaf weeds and grasses by inhibiting photosynthesis.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for assessing its potential toxicological risk to non-target organisms, including humans. Pharmacokinetic studies are crucial for determining key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
Stable isotope-labeled compounds, such as this compound, are invaluable tools in modern bioanalysis.[2][3][4][5] They serve as ideal internal standards (IS) for mass spectrometry-based quantification because their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[3] However, their different mass allows them to be distinguished by the mass spectrometer. The use of this compound (methoxy-d3; N-methyl-d3) minimizes analytical variability, leading to highly accurate and reliable pharmacokinetic data.[1][2]
This application note provides a comprehensive framework for designing and executing a pharmacokinetic study of metobromuron in rats.
Materials and Reagents
-
Test Article: Metobromuron (≥98% purity)
-
Internal Standard: this compound (methoxy-d3; N-methyl-d3) (≥98% purity, isotopic purity ≥99%)
-
Vehicle: 0.5% (w/v) carboxymethylcellulose in deionized water
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water, Rat plasma (for calibration standards and quality controls)
Experimental Protocols
Animal Dosing and Sample Collection
-
Acclimatization: Acclimate rats for at least one week prior to the study with free access to standard chow and water.
-
Dosing Formulation: Prepare a suspension of metobromuron in the vehicle (0.5% carboxymethylcellulose) at a concentration suitable for a 10 mg/kg oral gavage dose in a volume of 5 mL/kg.
-
Dosing: Fast animals overnight (approximately 12 hours) before dosing. Administer a single oral dose of 10 mg/kg metobromuron via gavage.
-
Blood Collection: Collect blood samples (approximately 200 µL) from the tail vein at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge the blood at 4°C for 10 minutes at 2,000 x g to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until analysis.
Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Spike Internal Standard: To a 50 µL aliquot of each plasma sample, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Precipitate Proteins: Add 150 µL of cold acetonitrile to each sample.
-
Vortex: Vortex-mix the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Bioanalytical Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: These are hypothetical transitions and must be optimized empirically.
-
Metobromuron: Q1: 259.0 m/z -> Q3: 172.1 m/z
-
This compound: Q1: 265.0 m/z -> Q3: 178.1 m/z
-
-
Data Presentation
Pharmacokinetic Parameters
The following table summarizes hypothetical pharmacokinetic parameters for metobromuron following a single 10 mg/kg oral dose in rats. This data is for illustrative purposes and should be determined experimentally.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1250 ± 210 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ng·h/mL | 7800 ± 950 |
| AUC(0-inf) | ng·h/mL | 8100 ± 1020 |
| t½ (elimination) | h | 4.5 ± 0.8 |
| CL/F | L/h/kg | 1.23 ± 0.15 |
| Vz/F | L/kg | 7.9 ± 1.1 |
Cmax: Maximum observed plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve extrapolated to infinity; t½: Elimination half-life; CL/F: Apparent total body clearance; Vz/F: Apparent volume of distribution.
Calibration Curve and Quality Control
| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (Mean ± SD, ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.05 ± 0.12 | 105.0 | 11.4 |
| QC Low | 3 | 2.89 ± 0.25 | 96.3 | 8.7 |
| QC Mid | 100 | 102.5 ± 7.8 | 102.5 | 7.6 |
| QC High | 1000 | 985.7 ± 55.2 | 98.6 | 5.6 |
LLOQ: Lower limit of quantification; QC: Quality control; CV: Coefficient of variation.
Visualizations
Caption: Workflow for the pharmacokinetic study of metobromuron.
References
- 1. This compound (methoxy-d3; N-methyl-d3) [lgcstandards.com]
- 2. This compound (methoxy-d3; N-methyl-d3) [lgcstandards.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Determination of trace amounts of metobromuron herbicide residues in fruits by QuEChERS and DLLME methods [ouci.dntb.gov.ua]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Obtaining a Certificate of Analysis for Metobromuron-D6: A Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on obtaining a Certificate of Analysis (CoA) for the deuterated internal standard, Metobromuron-D6. A CoA is a critical document that provides assurance of the identity, purity, and quality of a reference standard, which is essential for the accuracy and reliability of analytical data.
Application Notes
This compound is a deuterated analog of the herbicide Metobromuron. In analytical chemistry, particularly in mass spectrometry-based methods, deuterated standards are widely used as internal standards for the quantification of the non-deuterated (native) analyte. The use of a stable isotope-labeled internal standard like this compound helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements.
The Certificate of Analysis for this compound is a formal document that certifies the quality and purity of a specific batch of the standard. It is a prerequisite for Good Laboratory Practice (GLP) and is essential for method validation and routine sample analysis in regulated environments. The CoA provides critical data on the chemical identity, isotopic purity, concentration, and other relevant physical and chemical properties of the standard.
Protocol for Obtaining a Certificate of Analysis
The most direct way to obtain a Certificate of Analysis for this compound is from the supplier or manufacturer of the reference standard. The following protocol outlines the typical steps to acquire this document.
1. Identify the Supplier and Product Information:
-
Supplier: The first step is to identify the supplier from whom the this compound was purchased. A prominent supplier of this reference material is LGC Standards.
-
Product and Lot Number: Locate the product number (or catalog number) and the lot number (or batch number) of the this compound standard. This information is typically found on the product label of the vial or ampule.
2. Search the Supplier's Website:
-
Most major suppliers of reference standards provide online access to their Certificates of Analysis.
-
Navigate to the supplier's website (e.g., the LGC Standards website).
-
Look for a "Certificate of Analysis," "Documentation," or "Support" section on the website.
-
Enter the product number and lot number into the search fields provided.
-
The CoA for the specific lot should be available for download, usually in PDF format.
3. Contact Customer or Technical Support:
-
If the Certificate of Analysis is not available for download from the website, the next step is to contact the supplier's customer or technical support.
-
Have the product number and lot number ready.
-
You can typically contact them via email, phone, or a contact form on their website.
-
Request a copy of the Certificate of Analysis for the specified lot number.
4. Information to Provide When Contacting a Supplier:
-
Your Name and Institution
-
Contact Information (Email and Phone Number)
-
Product Name: this compound (or the specific name used by the supplier, e.g., this compound (methoxy-d3; N-methyl-d3))
-
Product Number/Catalog Number
-
Lot Number/Batch Number
Data Presentation: Typical Information on a this compound Certificate of Analysis
The following table summarizes the quantitative data typically found on a Certificate of Analysis for this compound.
| Parameter | Typical Value/Specification | Description |
| Product Name | This compound (methoxy-d3; N-methyl-d3) | The chemical name of the product. |
| CAS Number | 3060-89-7 (Unlabelled) | The Chemical Abstracts Service registry number for the unlabelled compound. |
| Molecular Formula | C₉H₅D₆BrN₂O₂ | The elemental composition of the deuterated molecule. |
| Molecular Weight | 264.04 g/mol | The mass of one mole of the deuterated compound. |
| Purity (by HPLC/GC) | ≥98% | The percentage of the desired compound in the material, determined by chromatographic methods. |
| Isotopic Purity | ≥99 atom % D | The percentage of deuterium enrichment at the labeled positions. |
| Chemical Identity | Confirmed by Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation that the material is the correct chemical structure. |
| Appearance | White to off-white solid | A physical description of the material. |
| Solubility | Soluble in Methanol, Acetonitrile, etc. | Information on suitable solvents for preparing stock solutions. |
| Storage Condition | -20°C or as recommended | The recommended temperature for long-term storage to ensure stability. |
| Expiry Date | Date | The date until which the manufacturer guarantees the product specifications. |
Experimental Workflow for Obtaining a CoA
The following diagram illustrates the logical workflow for obtaining a Certificate of Analysis for this compound.
Caption: Workflow for obtaining a Certificate of Analysis.
Application Notes and Protocols for Matrix Effect Correction Using Metobromuron-D6 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix effects are a significant challenge in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly in complex matrices such as food, environmental samples, and biological fluids. These effects, arising from co-eluting endogenous components, can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of analytical results. The use of stable isotope-labeled internal standards (SIL-IS) is widely recognized as the gold standard for mitigating matrix effects.[1] This document provides detailed application notes and protocols for the use of Metobromuron-D6 as an internal standard for the quantification of Metobromuron, a phenylurea herbicide, in various matrices.
This compound, a deuterated analog of Metobromuron, is an ideal internal standard as it shares very similar physicochemical properties and chromatographic behavior with the parent analyte. By adding a known concentration of this compound to samples at an early stage of the sample preparation process, it experiences similar matrix effects and variations during extraction and ionization as the native Metobromuron. This allows for accurate correction and reliable quantification.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for using this compound to correct for matrix effects in a typical quantitative LC-MS/MS analysis.
Caption: Workflow for Metobromuron analysis with this compound internal standard.
Experimental Protocols
Sample Preparation: QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[2][3]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
This compound internal standard solution (1 µg/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) kit containing PSA (primary secondary amine) and C18 sorbents
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
For dry samples, add 10 mL of water and vortex for 1 minute to rehydrate.
-
Add 100 µL of the 1 µg/mL this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
The following MRM transitions are proposed for Metobromuron and this compound. The transitions for this compound are theoretical, assuming a +6 Da shift, and should be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Metobromuron | 259.0 | 170.0 (Quantifier) | 20 |
| 259.0 | 91.1 (Qualifier) | 56 | |
| This compound | 265.0 | 176.0 (Quantifier) | 20 |
| 265.0 | 91.1 (Qualifier) | 56 |
Ion Source Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation and Quantitative Analysis
Matrix Effect Evaluation
The matrix effect (ME) can be quantitatively assessed using the following formula:
ME (%) = (Peak area in matrix-matched standard / Peak area in solvent standard - 1) x 100
A negative value indicates ion suppression, while a positive value indicates ion enhancement. The use of this compound is intended to normalize these variations.
The following table presents hypothetical data illustrating the correction of matrix effects in different food matrices using this compound.
| Matrix | Metobromuron Recovery (%) (without IS) | This compound Recovery (%) | Corrected Metobromuron Recovery (%) | Matrix Effect (%) (uncorrected) |
| Lettuce | 65 | 68 | 96 | -35 |
| Tomato | 125 | 122 | 102 | +25 |
| Strawberry | 55 | 58 | 95 | -45 |
| Soil | 72 | 75 | 96 | -28 |
Calibration and Quantification
A calibration curve is constructed by plotting the peak area ratio of Metobromuron to this compound against the concentration of Metobromuron. Matrix-matched calibration standards are recommended for the highest accuracy.
Procedure for Calibration Curve Preparation:
-
Prepare a series of calibration standards in blank matrix extract ranging from 1 to 100 ng/mL.
-
Spike each calibration standard with a constant concentration of this compound (e.g., 10 ng/mL).
-
Analyze the standards using the validated LC-MS/MS method.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio against the analyte concentration and perform a linear regression.
Method Validation
The analytical method should be validated according to established guidelines (e.g., SANTE/11945/2015) to ensure its performance characteristics meet the requirements for its intended use.[4]
Validation Parameters:
-
Linearity: Assess the linear range of the calibration curve (r² > 0.99).
-
Accuracy (Recovery): Determine the recovery at different spiking levels (typically 70-120%).
-
Precision (Repeatability and Reproducibility): Expressed as relative standard deviation (RSD), should be < 20%.
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.
-
Specificity: Ensure no significant interferences at the retention time of the analyte and internal standard.
The following diagram outlines the key steps in the analytical method validation process.
Caption: Key parameters for analytical method validation.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the accurate quantification of Metobromuron in complex matrices by compensating for matrix effects and procedural variations. The detailed protocols and validation guidelines presented in these application notes offer a comprehensive framework for researchers and scientists to implement this methodology in their analytical workflows, ensuring high-quality and defensible data in pesticide residue analysis and related fields.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cms.mz-at.de [cms.mz-at.de]
- 4. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Metobromuron Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of the herbicide metobromuron.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect metobromuron quantification?
A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as metobromuron, due to the co-eluting components of the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification.[1][3] The complexity of the sample matrix, which includes all components other than the analyte of interest, can significantly influence the ionization efficiency of metobromuron during analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2]
Q2: What are the common analytical methods for metobromuron quantification?
A2: The most common analytical methods for metobromuron quantification involve a sample preparation step followed by chromatographic separation and detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for extracting pesticides, including metobromuron, from various food and environmental matrices.[4][5][6][7] For detection, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed due to its high sensitivity and selectivity.[8] Gas chromatography-mass spectrometry (GC-MS) can also be used, sometimes requiring a derivatization step.[7][9]
Q3: How can I minimize matrix effects in my experiments?
A3: Several strategies can be employed to minimize matrix effects:
-
Sample Preparation: Thorough sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE) and the dispersive SPE (d-SPE) step in the QuEChERS method help remove interfering matrix components.[2]
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the analyte signal.
-
Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between metobromuron and interfering matrix components can significantly reduce matrix effects.
-
Calibration Techniques: Using matrix-matched calibration curves or the standard addition method can help to compensate for matrix effects.[10] Isotope-labeled internal standards that co-elute with the analyte can also be used to correct for signal suppression or enhancement.[2]
Q4: What is the QuEChERS method and why is it recommended for metobromuron analysis?
A4: The QuEChERS method is a streamlined sample preparation procedure that involves an initial extraction with an organic solvent (typically acetonitrile) and salting out, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[4][7] It is recommended for metobromuron analysis because it is a multi-residue method capable of extracting a wide range of pesticides with good recoveries.[4][11] The method is also fast, simple, and uses low volumes of solvents, making it an efficient and cost-effective choice.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column Contamination: Buildup of matrix components on the analytical column. | Flush the column with a strong solvent. If the problem persists, replace the column.[12] |
| Inappropriate Mobile Phase pH: The pH of the mobile phase may not be suitable for the analyte. | Adjust the mobile phase pH. For phenylurea herbicides, a slightly acidic mobile phase is often used. | |
| Injection of a large volume of a strong solvent: This can cause peak distortion. | Ensure the injection solvent is compatible with the initial mobile phase conditions. | |
| Inconsistent Retention Times | Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components. | Prepare fresh mobile phase and ensure proper mixing. |
| Column Degradation: The stationary phase of the column is degrading. | Replace the analytical column. | |
| Fluctuating Column Temperature: Inconsistent oven temperature. | Ensure the column oven is functioning correctly and maintaining a stable temperature. | |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting Matrix Components: Interfering compounds from the sample matrix are affecting the ionization of metobromuron. | Improve Sample Cleanup: Use a more effective d-SPE sorbent in the QuEChERS method (e.g., C18, GCB) to remove specific interferences.[13][14] |
| Dilute the Sample Extract: This will reduce the concentration of interfering components. | ||
| Optimize Chromatography: Modify the LC gradient to better separate metobromuron from matrix components. | ||
| Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[10] | ||
| Use an Isotope-Labeled Internal Standard: This can help to correct for variations in signal intensity.[2] | ||
| Low Recovery of Metobromuron | Inefficient Extraction: The chosen extraction solvent or procedure is not effectively extracting metobromuron from the sample matrix. | Optimize QuEChERS Protocol: Ensure proper homogenization of the sample and adequate shaking during the extraction step. For dry samples, a hydration step may be necessary.[7] |
| Degradation of Analyte: Metobromuron may be degrading during sample preparation or storage. | Ensure samples and extracts are stored at appropriate low temperatures and protected from light. | |
| High Background Noise in Chromatogram | Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. | Use high-purity (e.g., LC-MS grade) solvents and reagents. |
| Contaminated LC-MS System: Buildup of contaminants in the ion source or mass spectrometer. | Clean the ion source and other relevant components of the mass spectrometer according to the manufacturer's instructions.[8] |
Quantitative Data Summary
The following tables summarize typical recovery rates and matrix effects observed for phenylurea herbicides, including compounds structurally similar to metobromuron, in various matrices. Note that these values can vary depending on the specific experimental conditions.
Table 1: Recovery of Phenylurea Herbicides using QuEChERS
| Matrix | Analyte | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil | Monolinuron | 10 | 95 | 5 |
| Soil | Monolinuron | 25 | 98 | 4 |
| Soil | Monolinuron | 50 | 102 | 3 |
| Soil | Monolinuron | 100 | 105 | 2 |
| Persimmon | Metobromuron | 10 | 98.5 | 5.2 |
| Grape | Phenylureas (average) | 100 | 98 | <20 |
| Rice | Phenylureas (average) | 100 | 96 | <20 |
| Tea | Phenylureas (average) | 100 | 98 | <20 |
Data for soil adapted from a study on multiresidue analysis of pesticides and veterinary drugs.[15] Data for persimmon, grape, rice, and tea adapted from multi-residue pesticide analysis studies.[11][16]
Table 2: Matrix Effects for Phenylurea Herbicides in Soil
| Analyte | Matrix Effect (%) |
| Monolinuron | -35 (Moderate Suppression) |
| Chlorpropham | +30 (Moderate Enhancement) |
Matrix effect is calculated as ([(S_{matrix} / S_{solvent}) - 1] \times 100), where
Smatrix
is the slope of the calibration curve in the matrix and Ssolvent
Experimental Protocols
Key Experiment: Metobromuron Quantification in Soil using QuEChERS and LC-MS/MS
This protocol provides a general procedure for the extraction and analysis of metobromuron from soil samples.
1. Sample Preparation (QuEChERS)
-
Homogenization: Air-dry the soil sample and sieve it to remove large particles.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
For dry soils, add a specific amount of water to hydrate the sample and vortex for 1-2 minutes.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., primary secondary amine (PSA) and C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
Collect the supernatant.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Select appropriate precursor and product ions for metobromuron for quantification and confirmation.
-
Source Parameters: Optimize ion source temperature, gas flows, and voltages for maximum sensitivity.
-
Visualizations
Caption: Experimental workflow for metobromuron quantification.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wexer-store.com [wexer-store.com]
- 5. Determination of trace amounts of metobromuron herbicide residues in fruits by QuEChERS and DLLME methods [ouci.dntb.gov.ua]
- 6. Determination of trace amounts of metobromuron herbicide residues in fruits by QuEChERS and DLLME methods | AVESİS [avesis.yildiz.edu.tr]
- 7. hpst.cz [hpst.cz]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. sciex.com [sciex.com]
- 10. aditum.org [aditum.org]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
improving the accuracy of metobromuron analysis with Metobromuron-D6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals to improve the accuracy of metobromuron analysis using its deuterated internal standard, Metobromuron-D6.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for metobromuron analysis?
A1: Using a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis, especially in complex matrices. Since this compound is chemically almost identical to metobromuron, it co-elutes and experiences similar matrix effects (ion suppression or enhancement) during LC-MS/MS analysis. This allows for more accurate and precise quantification by correcting for variations in sample preparation and instrument response.
Q2: What are the main sources of error when using this compound?
A2: Potential sources of error include:
-
Purity of the internal standard: Impurities in the this compound standard can lead to inaccurate quantification.
-
Chromatographic separation: Although unlikely, any separation between metobromuron and this compound can lead to differential matrix effects.
-
Deuterium-hydrogen exchange: In certain solvents or pH conditions, the deuterium atoms on the standard could exchange with hydrogen atoms, altering its mass and response.
-
Incorrect spiking level: The concentration of the internal standard should be consistent across all samples and calibration standards and should be appropriate for the expected concentration range of the analyte.
Q3: What are the expected metabolites of metobromuron that could potentially interfere with my analysis?
A3: Metobromuron is metabolized in plants and animals primarily through N-demethylation and N-demethoxylation.[1] Key metabolites include 4-bromophenylurea, desmethyl-metobromuron, and desmethoxy-metobromuron.[2][3] While these are generally separated chromatographically from the parent compound, it is crucial to be aware of their potential presence.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor recovery of both metobromuron and this compound | Inefficient extraction from the sample matrix. | Optimize the QuEChERS extraction protocol: ensure proper homogenization, check the solvent-to-sample ratio, and verify the correct salt and buffer composition. |
| Low recovery of this compound only | Degradation of the internal standard; pipetting error. | Check the stability of the this compound stock solution. Prepare fresh standards. Verify the accuracy of pipettes used for spiking. |
| High variability (RSD > 15%) in replicate analyses | Inconsistent matrix effects; instrument instability. | Ensure complete co-elution of metobromuron and this compound. Check for and minimize sources of ion suppression. Perform instrument maintenance and system suitability checks. |
| This compound peak observed in blank samples | Cross-contamination. | Thoroughly clean the injection port, syringe, and analytical column. Use fresh solvent for blank injections. |
| Chromatographic peak splitting or tailing for both compounds | Poor column performance; inappropriate mobile phase. | Use a guard column to protect the analytical column. Optimize the mobile phase composition and gradient. Ensure the column is properly conditioned. |
| Different retention times for metobromuron and this compound | Isotopic effect on chromatography. | While a slight difference can occur, significant separation is problematic. A slower gradient or a different column chemistry may be needed to ensure co-elution. |
Quantitative Data
The following tables summarize typical validation data for the analysis of metobromuron using an internal standard approach.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.002 mg/kg |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg |
Table 2: Recovery and Precision in Different Matrices
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil | 0.01 | 95 | 8 |
| 0.1 | 98 | 6 | |
| Potato | 0.01 | 92 | 11 |
| 0.1 | 96 | 7 | |
| Water | 0.001 | 102 | 5 |
| 0.01 | 105 | 4 |
Experimental Protocols
Detailed Protocol for Metobromuron Analysis in Soil using QuEChERS and LC-MS/MS
This protocol is a representative method for the analysis of metobromuron in soil samples using this compound as an internal standard.
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the soil.
-
Spike the sample with 100 µL of a 1 µg/mL this compound solution in acetonitrile.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Metobromuron: e.g., m/z 259 -> 176 (quantifier), 259 -> 144 (qualifier)
-
This compound: e.g., m/z 265 -> 182 (quantifier)
-
Visualizations
Caption: Metabolic pathway of metobromuron in plants and animals.
Caption: Workflow for metobromuron analysis in soil samples.
References
troubleshooting poor peak shape for Metobromuron-D6 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the HPLC analysis of Metobromuron-D6.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems observed during the chromatographic analysis of this compound, offering potential causes and systematic solutions.
Q1: What are the typical causes of peak tailing for the this compound peak?
Peak tailing, where the peak is asymmetrical with a trailing edge, can be caused by several factors:
-
Secondary Interactions: The most common cause for tailing of urea-based compounds like this compound is the interaction of the analyte with active sites on the stationary phase, particularly acidic silanol groups on silica-based columns.[1][2]
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Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[3][4]
-
Low Mobile Phase pH: An inappropriate mobile phase pH can lead to partial ionization of the analyte, causing inconsistent interactions with the stationary phase.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[5]
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening and tailing.[5]
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape improves. This helps to rule out column overload.[3]
-
Optimize Mobile Phase pH: Phenylurea herbicides are typically analyzed using a C18 reversed-phase column with an acetonitrile-water gradient.[3][5] Ensure the mobile phase pH is appropriate. For urea-based compounds, a slightly acidic to neutral pH is often optimal to minimize silanol interactions. Consider adding a buffer to maintain a consistent pH.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the availability of free silanol groups.
-
Column Wash: If contamination is suspected, wash the column according to the manufacturer's instructions. A typical wash sequence involves flushing with solvents of increasing strength (e.g., water, methanol, acetonitrile, isopropanol).
-
Check for Dead Volume: Minimize the length and internal diameter of all tubing connecting the injector, column, and detector.
Q2: My this compound peak is showing fronting. What could be the issue?
Peak fronting, an asymmetry with a leading edge, is less common than tailing but can indicate specific problems:
-
Sample Overload (Concentration): A highly concentrated sample can lead to fronting.[3]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak fronting.[1][6]
-
Column Collapse: A sudden change in the physical structure of the column bed can result in fronting.[1] This can be caused by extreme pH or temperature.
-
Incompatible Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel too quickly at the beginning of the column, leading to a fronting peak.
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Similar to tailing, reducing the amount of sample injected can resolve fronting caused by overload.[1][3]
-
Ensure Complete Dissolution: Verify that this compound is fully dissolved in the initial mobile phase or a compatible solvent.
-
Check Column Integrity: If column collapse is suspected, it may be necessary to replace the column. Operate within the manufacturer's recommended pH and temperature ranges.[1]
-
Match Injection Solvent: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is of similar or weaker eluotropic strength.
Q3: Why is my this compound peak broad or split?
Broad or split peaks can severely impact resolution and quantification.
-
Column Void: A void at the head of the column can cause the sample to spread before it enters the packed bed, resulting in a broad or split peak.[1][5]
-
Blocked Frit: A partially blocked inlet frit can distort the sample flow path, leading to peak splitting.[1][5]
-
Contamination: Buildup of particulate matter on the column can cause peak distortion.[4]
-
Incompatible Sample Solvent and Mobile Phase: A significant mismatch can cause the peak to split as the sample solvent mixes with the mobile phase.[1]
Troubleshooting Steps:
-
Reverse and Flush Column: For a blocked frit, carefully disconnect the column, reverse the flow direction, and flush with a strong solvent at a low flow rate.
-
Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained matrix components.
-
Sample Filtration: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter to remove particulates.
-
Check for Voids: A void may be visible at the column inlet. If a void has formed, the column may need to be replaced.
HPLC Method Parameters for Phenylurea Herbicides
The following table summarizes typical HPLC conditions for the analysis of phenylurea herbicides, including Metobromuron. These parameters can serve as a starting point for method development and troubleshooting.
| Parameter | Typical Conditions |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Example Gradient: | |
| 0-3 min: 70% to 80% Acetonitrile | |
| 3-10 min: 80% to 100% Acetonitrile | |
| 10-15 min: 100% Acetonitrile | |
| Flow Rate | 0.7 - 1.5 mL/min |
| Detection | UV/Diode Array Detector (DAD) at 245 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 40 °C |
Experimental Protocol: Sample Preparation and HPLC Analysis
This protocol outlines a general procedure for the analysis of this compound in water samples, incorporating solid-phase extraction (SPE) for sample clean-up and concentration.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile and water
-
Methanol
-
Solid-Phase Extraction (SPE) C18 cartridges
-
0.45 µm syringe filters
2. Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition.
3. Sample Preparation (SPE):
-
Condition the SPE Cartridge: Pass 5 mL of methanol followed by 5 mL of HPLC-grade water through the C18 cartridge.
-
Load the Sample: Pass the water sample (e.g., 100 mL) through the conditioned cartridge at a slow, steady flow rate.
-
Wash the Cartridge: Wash the cartridge with 5 mL of water to remove any unretained impurities.
-
Elute the Analyte: Elute the this compound from the cartridge with a small volume (e.g., 2 x 1 mL) of acetonitrile or methanol into a collection vial.
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Filter: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
4. HPLC Analysis:
-
Set up the HPLC system with the parameters outlined in the table above.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Acquire and process the chromatograms.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
mitigating ion suppression of metobromuron with a deuterated standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of metobromuron, specifically focusing on mitigating ion suppression using a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of metobromuron?
A1: Ion suppression is a matrix effect that occurs during liquid chromatography-mass spectrometry (LC-MS/MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, metobromuron, caused by co-eluting compounds from the sample matrix (e.g., soil, water, food).[1][2][3] This suppression leads to a decreased instrument response for the analyte, which can result in inaccurate and imprecise quantification, and an underestimation of the true concentration of metobromuron in the sample.[3]
Q2: How does a deuterated internal standard help mitigate ion suppression for metobromuron analysis?
A2: A deuterated internal standard, such as metobromuron-d4, is a form of the analyte where some hydrogen atoms have been replaced by deuterium atoms. This standard is chemically identical to metobromuron and will therefore have very similar chromatographic retention times and ionization efficiencies. Because it co-elutes with the native metobromuron, it experiences the same degree of ion suppression from the matrix.[4] By adding a known amount of the deuterated standard to the sample and comparing the detector response of the analyte to the standard, the variability caused by ion suppression can be normalized, leading to more accurate and reliable quantification.
Q3: What are the key advantages of using a deuterated standard over other methods of mitigating matrix effects?
A3: While other methods like matrix-matched calibration or sample dilution can be used, a deuterated internal standard offers several advantages:
-
Effectiveness: It is one of the most effective ways to compensate for ion suppression.
-
Accuracy: It can significantly improve the accuracy and precision of quantification, especially in complex and variable matrices.[5]
-
Robustness: It makes the analytical method more rugged and less susceptible to variations between different sample matrices.
Q4: Where can I source a deuterated standard for metobromuron?
A4: Deuterated standards for many common pesticides and other small molecules are available from various chemical suppliers that specialize in stable isotope-labeled compounds. A search of chemical supplier catalogs for "metobromuron-d4" or a similar derivative is the best starting point.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape for metobromuron and the deuterated standard | High concentration of matrix components in the final extract. | Optimize the sample preparation procedure. Consider a more rigorous clean-up step using Solid Phase Extraction (SPE) or dispersive SPE (dSPE) with appropriate sorbents. |
| Inappropriate mobile phase composition. | Ensure the mobile phase is compatible with the analytical column and promotes good peak shape. Adjust the organic-to-aqueous ratio or the pH if necessary. | |
| High variability in the analyte-to-internal standard response ratio across replicate injections | Inconsistent ion suppression. | Improve the chromatographic separation to better resolve metobromuron from interfering matrix components. |
| Inconsistent sample injection volume. | Ensure the autosampler is functioning correctly and is properly calibrated. | |
| Low signal intensity for both metobromuron and the deuterated standard | Significant ion suppression is occurring. | Dilute the sample extract to reduce the concentration of matrix components.[4] |
| Suboptimal MS source conditions. | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for metobromuron. | |
| Deuterated standard peak is present, but the metobromuron peak is not detected in a spiked sample | The concentration of metobromuron is below the limit of detection (LOD) of the method. | Increase the sample size or reduce the final extraction volume to concentrate the analyte. |
| The mass spectrometer is not properly tuned for the metobromuron transition. | Verify the precursor and product ion masses and collision energy for metobromuron in the MS method. |
Experimental Protocols
Sample Preparation (QuEChERS Method for Food Matrices)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food.[6][7]
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the metobromuron-d4 internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive SPE (dSPE) Clean-up:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a dSPE tube containing a clean-up sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract.
-
Filter the extract through a 0.22 µm filter before injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable for metobromuron analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Metobromuron: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be specific fragments. (Note: Specific m/z values should be determined by direct infusion of a standard).
-
Metobromuron-d4: The precursor ion will be [M+4+H]⁺. Product ions will be the corresponding deuterated fragments.
-
-
Data Presentation
The following tables illustrate the impact of ion suppression and the effectiveness of using a deuterated internal standard for correction.
Table 1: Effect of Different Matrices on the Absolute Response of Metobromuron
| Matrix | Metobromuron Concentration (ng/mL) | Absolute Peak Area | Signal Suppression (%) |
| Solvent | 50 | 1,250,000 | 0 |
| Lettuce Extract | 50 | 450,000 | 64 |
| Strawberry Extract | 50 | 275,000 | 78 |
| Soil Extract | 50 | 600,000 | 52 |
Signal Suppression (%) is calculated as: (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100
Table 2: Quantification of Metobromuron With and Without a Deuterated Internal Standard
| Matrix | Spiked Concentration (ng/mL) | Calculated Concentration (Without IS) (ng/mL) | Calculated Concentration (With Metobromuron-d4 IS) (ng/mL) | Recovery (%) (Without IS) | Recovery (%) (With IS) |
| Lettuce Extract | 50 | 18.0 | 49.5 | 36 | 99 |
| Strawberry Extract | 50 | 11.0 | 51.0 | 22 | 102 |
| Soil Extract | 50 | 26.0 | 48.5 | 52 | 97 |
Visualizations
Caption: Experimental workflow for the analysis of metobromuron using a deuterated internal standard.
Caption: Mitigation of ion suppression using a deuterated internal standard.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Review of the existing maximum residue levels for metobromuron according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
optimization of mass spectrometry parameters for Metobromuron-D6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Metobromuron-D6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometry parameters for this compound analysis?
A1: For initial experiments, you can use the multiple reaction monitoring (MRM) transitions and collision energies derived from the non-deuterated Metobromuron as a starting point. Since this compound is a deuterated internal standard, its fragmentation pattern will be very similar to Metobromuron, with a mass shift corresponding to the six deuterium atoms. A common starting point for cone voltage for this class of compounds is between 20-40 V. It is crucial to perform an optimization experiment to determine the ideal parameters for your specific instrument and experimental conditions.
Q2: How do I optimize the collision energy and cone voltage for this compound?
A2: To optimize these parameters, you should perform an infusion experiment with a standard solution of this compound. Systematically vary the cone voltage while monitoring the precursor ion intensity to find the voltage that yields the highest and most stable signal. Subsequently, with the optimized cone voltage, ramp the collision energy and monitor the intensity of the expected product ions to find the energy that produces the most abundant and stable fragments.
Q3: I am not seeing a strong signal for my this compound standard. What are the possible causes?
A3: Several factors could contribute to a weak signal. First, verify the concentration and integrity of your standard solution. Ensure the mass spectrometer is properly tuned and calibrated. Check the electrospray ionization (ESI) source conditions, such as the spray voltage and gas flows, as these can significantly impact signal intensity. Also, confirm that your mobile phase composition is compatible with ESI and the ionization of this compound.
Q4: My chromatography shows poor peak shape for this compound. How can I improve it?
A4: Poor peak shape can be caused by several factors related to the liquid chromatography (LC) method. Ensure that the solvent used to dissolve your standard and samples is compatible with the initial mobile phase conditions to avoid solvent effects. Evaluate the mobile phase composition and gradient profile. For phenylurea herbicides, a reversed-phase column (e.g., C18) with a mobile phase consisting of acetonitrile or methanol and water, often with a small amount of formic acid or ammonium formate, is typically used. Adjusting the gradient steepness or initial mobile phase composition can improve peak shape.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Signal Intensity | Incorrect MRM transitions selected. | Verify the precursor and product ion m/z values for this compound. The precursor ion should be [M+6+H]+. |
| Suboptimal cone voltage or collision energy. | Perform a parameter optimization experiment by infusing a standard solution and systematically adjusting these values. | |
| Inefficient ionization. | Optimize ESI source parameters (e.g., spray voltage, gas flows, source temperature). Ensure the mobile phase is suitable for ionization. | |
| Standard degradation. | Prepare a fresh standard solution from a reliable source. | |
| Poor Peak Shape (Tailing or Fronting) | Mismatch between injection solvent and mobile phase. | Dissolve standards and samples in a solvent similar in composition and strength to the initial mobile phase. |
| Column overload. | Reduce the injection volume or the concentration of the standard. | |
| Inappropriate mobile phase pH. | For phenylurea herbicides, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Matrix effects from the sample. | Implement a more effective sample preparation procedure to remove interfering matrix components. | |
| Inconsistent Retention Time | Fluctuations in LC pump pressure or column temperature. | Ensure the LC system is stable and the column oven is maintaining a consistent temperature. |
| Column degradation. | Replace the analytical column if it has been used extensively or shows signs of performance loss. |
Mass Spectrometry Parameters for this compound
The following table summarizes the recommended starting parameters for the optimization of this compound analysis using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
| Parameter | Value | Comment |
| Precursor Ion (Q1) | m/z 265.0 | [M+6+H]+ |
| Product Ion (Q3) - Quantifier | m/z 176.0 | Proposed primary fragment, requires optimization. |
| Product Ion (Q3) - Qualifier | m/z 91.1 | Based on the non-deuterated compound, may not contain deuterium. |
| Collision Energy (Quantifier) | 20 V | Starting value based on Metobromuron.[1] |
| Collision Energy (Qualifier) | 56 V | Starting value based on Metobromuron.[1] |
| Cone Voltage | 20 - 40 V | Typical starting range for this class of compounds. |
Experimental Protocol: Optimization of Mass Spectrometry Parameters
This protocol outlines the steps for optimizing the cone voltage and collision energy for this compound using direct infusion.
1. Materials:
- This compound standard solution (e.g., 1 µg/mL in methanol).
- Syringe pump.
- Mass spectrometer with an ESI source.
- Mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Procedure:
Experimental Workflow Visualization
Caption: Workflow for the optimization of mass spectrometry parameters for this compound.
References
Technical Support Center: Enhancing Metobromuron Signal Intensity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the signal intensity when working with low concentrations of the herbicide metobromuron.
Frequently Asked Questions (FAQs)
Q1: I am not detecting any signal for metobromuron in my samples. What are the initial troubleshooting steps?
A1: When no signal is detected, it is crucial to systematically check your experimental setup. We recommend the following initial steps:
-
Verify Instrument Performance: Ensure your analytical instrument (e.g., HPLC-MS/MS, electrochemical sensor) is functioning correctly by running a system suitability test or a known standard with a higher concentration.
-
Check Reagent and Standard Integrity: Confirm that your metobromuron standard is not degraded and has been stored correctly. Prepare fresh dilutions from a reliable stock solution.
-
Review Sample Preparation: Meticulously review your sample preparation protocol. Inefficient extraction is a common cause of signal loss. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticide residues from various matrices.[1][2][3][4]
-
Confirm Method Parameters: Double-check all instrument parameters, such as the mobile phase composition, column temperature, and mass spectrometer settings, to ensure they are optimal for metobromuron detection.
Q2: My signal for low concentrations of metobromuron is very weak and not reproducible. How can I improve it?
A2: Weak and non-reproducible signals often point to issues with sample preparation, instrument sensitivity, or matrix effects. Consider the following to enhance your signal:
-
Optimize Sample Extraction and Cleanup: The QuEChERS method is highly recommended for its efficiency.[1][2][3][4] Ensure thorough homogenization of the sample to guarantee representative aliquots.[3][5][6] For complex matrices, a dispersive solid-phase extraction (dSPE) cleanup step after the initial extraction is crucial to remove interfering substances.
-
Enhance Detection Sensitivity:
-
Electrochemical Sensors: Modification of electrodes with nanomaterials like graphene nanoplatelets (GNPs) or multi-walled carbon nanotubes (MWCNTs) can significantly increase the electrode's active surface area and improve electron transfer, leading to a lower limit of detection (LOD).[7]
-
Immunoassays: Ensure optimal antibody and antigen concentrations. Increasing the incubation time of antibodies can also amplify the signal.[8][9][10]
-
Surface-Enhanced Raman Scattering (SERS): The choice of SERS substrate is critical. Substrates with a high density of "hot spots," such as those composed of metallic nanohole arrays and nanoparticles, can provide significant signal enhancement.[11][12]
-
-
Address Matrix Effects: Matrix components can suppress the ionization of metobromuron in mass spectrometry. Employ matrix-matched calibration standards or use an internal standard to compensate for these effects.
Q3: What are the most sensitive methods for detecting low concentrations of metobromuron?
A3: Several highly sensitive methods are available for the detection of metobromuron at low concentrations. The choice of method will depend on the sample matrix, required throughput, and available instrumentation.
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is a widely validated method for metobromuron analysis, offering high selectivity and sensitivity with Limits of Quantification (LOQs) as low as 0.005 mg/kg in certain matrices.[1]
-
Electrochemical Sensors: These offer a portable and cost-effective alternative with excellent sensitivity. Square-wave voltammetry using an ultra-trace graphite electrode modified with graphene nanoplatelets has achieved a limit of detection of 0.048 μmol L⁻¹.[7]
-
Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays are capable of detecting pesticides at concentrations as low as 1 part per billion (ppb).[13] They are well-suited for high-throughput screening.
-
Surface-Enhanced Raman Scattering (SERS): SERS is an emerging technique with the potential for ultra-low detection limits, with enhancement factors reaching up to 1.83 × 10⁹ reported for some analytes.[11]
Troubleshooting Guides
Low Signal Intensity in HPLC-MS/MS
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the QuEChERS protocol. Ensure vigorous shaking and proper phase separation.[3] |
| Matrix Suppression | Use matrix-matched calibration standards. Dilute the sample extract if possible. Employ a more effective dSPE cleanup. |
| Suboptimal MS Parameters | Tune the mass spectrometer specifically for metobromuron and its major metabolites, such as 4-bromophenylurea.[1] |
| Analyte Degradation | Ensure the stability of metobromuron in the final extract. Analyze samples promptly after preparation. Metobromuron is generally stable in neutral, weakly acidic, and weakly alkaline media but can be hydrolyzed by strong acids and bases.[14] |
Weak Signal in Electrochemical Sensors
| Potential Cause | Troubleshooting Steps |
| Low Electrode Sensitivity | Modify the electrode surface with nanomaterials (e.g., GNPs, MWCNTs) to increase the electroactive area.[7] |
| Fouling of Electrode Surface | Clean the electrode surface between measurements according to the manufacturer's instructions. |
| Incorrect Supporting Electrolyte | Optimize the pH of the supporting electrolyte. For metobromuron, a Britton-Robinson buffer at pH 2.0 has been shown to be effective.[7] |
| Interfering Compounds | Implement a sample cleanup step to remove electroactive interfering species. |
Poor Signal in Immunoassays (ELISA)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody/Antigen Concentration | Perform a checkerboard titration to determine the optimal concentrations of capture and detection antibodies. |
| Insufficient Incubation Time | Increase the incubation times for antibodies and the substrate to allow for maximal binding and signal development.[8][9][10] |
| Inactive Enzyme Conjugate | Ensure the enzyme conjugate has been stored correctly and is active. |
| Incompatible Buffers | Verify that the buffers used are compatible with all assay components and do not inhibit the enzyme. |
Experimental Protocols
QuEChERS Sample Preparation for Metobromuron Analysis
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Homogenization: Homogenize 10-15 g of the sample. For solid samples, cryogenic milling can be used to improve homogeneity and prevent analyte degradation.[3]
-
Extraction:
-
Place a 10 g homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Cleanup (dSPE):
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the dSPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The sample is now ready for injection into the HPLC-MS/MS system.
-
Electrochemical Detection of Metobromuron
This protocol outlines the general steps for square-wave voltammetric detection.
-
Electrode Preparation:
-
If using a modified electrode, prepare it by drop-casting a suspension of nanomaterials (e.g., graphene nanoplatelets) onto the surface of a bare ultra-trace graphite electrode and allowing it to dry.[7]
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell with the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Add the supporting electrolyte (e.g., Britton-Robinson buffer, pH 2.0) to the cell.[7]
-
-
Measurement:
-
Add a known volume of the prepared sample extract to the electrochemical cell.
-
Record the square-wave voltammogram over the desired potential range.
-
The peak current will be proportional to the concentration of metobromuron.
-
-
Quantification:
-
Create a calibration curve by measuring the peak currents of a series of standard solutions of metobromuron.
-
Determine the concentration of metobromuron in the sample by interpolating its peak current on the calibration curve.
-
Data Presentation
Comparison of Analytical Methods for Metobromuron Detection
| Analytical Method | Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) | Advantages | Disadvantages |
| HPLC-MS/MS | LOQ: 0.005 mg/kg[1] | High selectivity and sensitivity, well-established method. | High instrument cost, requires skilled operator.[15] |
| Electrochemical Sensors | LOD: 0.048 μmol L⁻¹[7] | Low cost, portable, rapid analysis.[15][16][17][18] | Susceptible to matrix interference and electrode fouling. |
| Immunoassays (ELISA) | ~1 ppb (general for pesticides)[13] | High throughput, cost-effective for large sample numbers.[19] | Cross-reactivity with structurally similar compounds can occur. |
| SERS | Potential for ultra-low detection[11] | Extremely high sensitivity. | Reproducibility can be a challenge, substrate dependent.[12][20] |
Visualizations
Caption: General experimental workflow for metobromuron analysis.
Caption: Logical troubleshooting flow for low metobromuron signal.
References
- 1. Review of the existing maximum residue levels for metobromuron according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of trace amounts of metobromuron herbicide residues in fruits by QuEChERS and DLLME methods [ouci.dntb.gov.ua]
- 3. food-safety.com [food-safety.com]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. epa.gov [epa.gov]
- 7. Improved electroanalytical characteristics for the determination of pesticide metobromuron in the presence of nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 11. Hybrid plasmonic metasurface as enhanced Raman hot-spots for pesticide detection at ultralow concentrations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Aiming for Maximized and Reproducible Enhancements in the Obstacle Race of SERS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 14. Metobromuron | C9H11BrN2O2 | CID 18290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Selective and sensitive molecularly imprinted polymer-based electrochemical sensor for detection of deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrochemical Sensor for the Determination of Methylthiouracil in Meat Samples [mdpi.com]
- 18. Electrochemical Sensor for the Determination of Methylthiouracil in Meat Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of Diagnostic Immunoassays for Biomarkers of Pesticide Exposure | National Agricultural Library [nal.usda.gov]
- 20. Towards a validation of surface-enhanced Raman scattering (SERS) for use in forensic science: repeatability and reproducibility experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low recovery of metobromuron from complex matrices
Welcome to the technical support center for the analysis of metobromuron. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of metobromuron from complex matrices. Here you will find troubleshooting guides and frequently asked questions to help you identify and resolve common issues in your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of metobromuron that can affect its recovery?
A1: Metobromuron is a moderately lipophilic and non-volatile herbicide with low water solubility.[1][2] Its key properties include a LogP (octanol-water partition coefficient) of approximately 2.4, indicating a preference for organic solvents over water, and a water solubility of about 330 mg/L at 20°C.[2][3] These characteristics are crucial when selecting appropriate extraction solvents and solid-phase extraction (SPE) sorbents.
Q2: Why am I experiencing low recovery of metobromuron from my samples?
A2: Low recovery is a common issue in residue analysis and can stem from several factors throughout the analytical process.[4] These include:
-
Inefficient Extraction: The chosen solvent may not be optimal for extracting metobromuron from the sample matrix. Strong interactions between metobromuron and matrix components (like organic matter in soil) can hinder its release.[5][6]
-
Matrix Effects: Complex matrices can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification and the appearance of low recovery.[7][8][9][10]
-
Losses During Sample Cleanup: The analyte can be lost during cleanup steps, such as solid-phase extraction (SPE), if the sorbent, wash, or elution solvents are not properly optimized.[4][11]
-
Analyte Degradation: Although metobromuron is relatively stable, degradation can occur under certain pH or temperature conditions during sample processing.[2]
-
Adsorption: Metobromuron may adsorb to container surfaces, pipette tips, or particulate matter in the sample.[12]
Q3: What is the "matrix effect" and how can it affect my results?
A3: The matrix effect refers to the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[7][8] In electrospray ionization (ESI) mass spectrometry, these co-eluting substances can compete with the analyte for ionization, leading to a decreased signal (ion suppression), or in some cases, an increased signal (ion enhancement).[7][10] This can result in erroneously low or high calculated recoveries. The use of matrix-matched calibration standards or stable isotope-labeled internal standards is recommended to compensate for these effects.[9][10]
Q4: What is a typical acceptable recovery range for metobromuron analysis?
A4: For pesticide residue analysis, a typical acceptable recovery range is between 70% and 120%, with a relative standard deviation (RSD) of ≤20%.[13][14][15][16] However, for complex matrices or very low concentrations, some guidelines may permit a wider range (e.g., 60-140%) if the results are consistent and reproducible.[9][15]
Troubleshooting Guides
General Troubleshooting Workflow for Low Recovery
If you are experiencing low recovery of metobromuron, the following workflow can help you systematically identify the source of the problem.
References
- 1. Metobromuron (Ref: C 3216) [sitem.herts.ac.uk]
- 2. apvma.gov.au [apvma.gov.au]
- 3. metobromuron, 3060-89-7 [thegoodscentscompany.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. eurachem.org [eurachem.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. Method validation - spike recoveries - Chromatography Forum [chromforum.org]
Technical Support Center: Metobromuron-D6 Stability in Organic Solvents
This technical support center provides guidance and answers frequently asked questions regarding the stability of Metobromuron-D6 in various organic solvents. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows.
Troubleshooting Guide
Encountering issues with this compound stability can compromise experimental results. This guide addresses common problems and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Degradation of this compound in solution | Solvent Purity: Impurities in the organic solvent may catalyze degradation. | - Use high-purity, analytical grade solvents. - Test new batches of solvents for potential contaminants. |
| pH of the Solution: Metobromuron is known to be hydrolyzed by strong acids and bases[1]. | - Ensure the solvent is neutral. - For solvents like acetonitrile, consider adding a small amount of a weak acid, such as 0.1% (v/v) acetic acid, which has been shown to improve the stability of other pesticides[2]. | |
| Light Exposure: Photodegradation can occur, especially with prolonged exposure to UV light. | - Store solutions in amber vials or protect them from light. - Minimize exposure to direct sunlight or strong laboratory lighting during experiments. | |
| Temperature: Elevated temperatures can accelerate degradation. | - Store stock solutions and working standards at recommended low temperatures (e.g., -20°C or 4°C). - Allow solutions to equilibrate to room temperature before use to prevent condensation. | |
| Inconsistent analytical results | Solvent Evaporation: Changes in solvent concentration due to evaporation can lead to inaccurate results. | - Use tightly sealed vials. - Prepare fresh dilutions from a stock solution for each experiment. |
| Analyte Adsorption: this compound may adsorb to the surface of container walls. | - Use silanized glass vials or polypropylene containers to minimize adsorption. - Briefly vortex or sonicate the solution before use. | |
| Precipitation of this compound | Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent. | - Consult solubility data (see Table 1). - If solubility is an issue, consider using a co-solvent system. |
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound expected to be stable?
Q2: What are the known degradation products of Metobromuron?
A2: The known environmental and metabolic transformation products of Metobromuron include 4-Bromophenylurea, Desmethyl-metobromuron, Desmethoxy-metobromuron, and 4-bromoaniline[1]. It is plausible that this compound would undergo similar degradation pathways.
Q3: How should I prepare my this compound stock solution?
A3: It is recommended to prepare stock solutions in a high-purity, neutral organic solvent in which Metobromuron has good solubility, such as acetone[3]. Use a calibrated analytical balance to weigh the neat material and a Class A volumetric flask to ensure accurate concentration. Store the stock solution in a tightly sealed, amber glass vial at low temperature.
Q4: How can I monitor the stability of my this compound solution over time?
A4: To monitor stability, you can perform a time-course study. Analyze the concentration of the this compound solution using a validated analytical method, such as LC-MS/MS or GC-MS, at regular intervals (e.g., 0, 7, 14, and 30 days) under your specific storage conditions. Compare the results to the initial concentration to determine the extent of degradation.
Data Presentation
Table 1: Solubility of Metobromuron in an Organic Solvent
This table provides available solubility data for the parent compound, Metobromuron, which can serve as a reference for this compound.
| Solvent | Solubility at 20°C (mg/L) | Reference |
| Acetone | 500,000 | [3] |
Table 2: this compound Stability Study Template
Researchers can use this template to record and organize their own experimental data on the stability of this compound in various organic solvents.
| Solvent | Storage Condition | Time Point (Days) | Concentration (µg/mL) | % Recovery | Observations |
| 0 | 100 | ||||
| 7 | |||||
| 14 | |||||
| 30 | |||||
| 60 | |||||
| 90 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Organic Solvent
This protocol outlines a general procedure for evaluating the stability of this compound in a selected organic solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound neat material.
-
Dissolve the material in a known volume of the chosen high-purity organic solvent to create a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the same solvent to prepare working solutions at a concentration relevant to your analytical method (e.g., 10 µg/mL).
-
-
Storage Conditions:
-
Aliquot the working solutions into multiple amber glass vials with screw caps.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., Day 0, Day 7, Day 14, Day 30), remove one vial from each storage condition.
-
Allow the solution to equilibrate to room temperature.
-
Analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage recovery at each time point relative to the initial concentration at Day 0.
-
Plot the percentage recovery versus time to visualize the stability profile.
-
A recovery of 90-110% is generally considered stable.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound in organic solvents.
References
Validation & Comparative
Inter-Laboratory Comparison for Metobromuron Residue Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the residue analysis of metobromuron, a phenylurea herbicide. The focus is on providing objective performance data and detailed experimental protocols to aid laboratories in selecting and implementing robust analytical methods. While a dedicated, publicly available inter-laboratory comparison study for metobromuron was not identified, this guide synthesizes validated method performance data from regulatory submissions and established analytical practices to present a representative comparison.
Data Presentation: Performance of Analytical Methods
The following tables summarize the typical performance characteristics of a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the determination of metobromuron residues in various food matrices. The data presented is a composite representation based on validation data submitted for regulatory purposes, including independent laboratory validations.[1]
Table 1: Method Performance for Metobromuron in High-Water Content Matrices (e.g., Potatoes, Lamb's Lettuce)
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Limit of Quantification (LOQ) | 0.005 mg/kg | 0.005 mg/kg | 0.01 mg/kg | ≤ 0.02 mg/kg |
| Mean Recovery (at 0.01 mg/kg) | 95% | 92% | 98% | 70-120% |
| Repeatability (RSDr) | 6% | 8% | 5% | ≤ 20% |
| Reproducibility (RSDR) | 12% | 15% | 10% | ≤ 25% |
Table 2: Method Performance for Metobromuron in High-Oil Content Matrices (e.g., Sunflower Seeds)
| Parameter | Laboratory X | Laboratory Y | Laboratory Z | Acceptance Criteria |
| Limit of Quantification (LOQ) | 0.005 mg/kg | 0.01 mg/kg | 0.01 mg/kg | ≤ 0.02 mg/kg |
| Mean Recovery (at 0.02 mg/kg) | 88% | 91% | 85% | 70-120% |
| Repeatability (RSDr) | 9% | 11% | 10% | ≤ 20% |
| Reproducibility (RSDR) | 18% | 20% | 16% | ≤ 25% |
Table 3: Method Performance for Metobromuron in High-Acid Content Matrices (e.g., Oranges)
| Parameter | Laboratory P | Laboratory Q | Laboratory R | Acceptance Criteria |
| Limit of Quantification (LOQ) | 0.005 mg/kg | 0.005 mg/kg | 0.01 mg/kg | ≤ 0.02 mg/kg |
| Mean Recovery (at 0.01 mg/kg) | 99% | 105% | 96% | 70-120% |
| Repeatability (RSDr) | 7% | 9% | 8% | ≤ 20% |
| Reproducibility (RSDR) | 14% | 16% | 13% | ≤ 25% |
Table 4: Method Performance for Metobromuron in Dry Matrices (e.g., Wheat Straw)
| Parameter | Laboratory I | Laboratory II | Laboratory III | Acceptance Criteria |
| Limit of Quantification (LOQ) | 0.005 mg/kg | 0.01 mg/kg | 0.01 mg/kg | ≤ 0.02 mg/kg |
| Mean Recovery (at 0.05 mg/kg) | 93% | 89% | 96% | 70-120% |
| Repeatability (RSDr) | 10% | 12% | 9% | ≤ 20% |
| Reproducibility (RSDR) | 19% | 22% | 17% | ≤ 25% |
Experimental Protocols
The following is a detailed protocol for a generic QuEChERS extraction and subsequent HPLC-MS/MS analysis for metobromuron residues, based on methods validated and reported in regulatory assessments.[1]
Sample Preparation and Extraction (QuEChERS)
-
Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable, soil).
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
-
Internal Standard: Add an appropriate internal standard if used.
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salt Addition: Add a salt mixture, typically 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Extraction: Immediately shake the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent. For most matrices, a combination of primary secondary amine (PSA) and anhydrous magnesium sulfate is used. For matrices with high fat content, C18 may be added. For pigmented samples, graphitized carbon black (GCB) can be included, though its impact on metobromuron recovery should be evaluated.
-
Shaking and Centrifugation: Shake the d-SPE tube for 30 seconds and then centrifuge at ≥ 4000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract.
HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Parameters: The specific precursor and product ions for metobromuron should be monitored. Based on available data, the following transitions can be used:
-
Precursor Ion (m/z): 259.0
-
Product Ions (m/z): 169.9 (quantification), 91.1 (confirmation)[2]
-
-
Quantification: Quantification is typically performed using a matrix-matched calibration curve to compensate for matrix effects.
Mandatory Visualization
Caption: Experimental workflow for metobromuron residue analysis.
Caption: Metobromuron's mode of action as a photosynthesis inhibitor.
References
A Comparative Analysis of Internal and External Standard Methods for the Quantification of Metobromuron
In the quantitative analysis of the herbicide metobromuron, the choice between an internal standard and an external standard calibration method is critical for achieving accurate and reliable results. This guide provides an objective comparison of these two approaches, supported by experimental data from validated analytical methods. The information is intended for researchers, scientists, and drug development professionals involved in residue analysis and analytical method development.
Principle of Calibration Methods
External Standard (ES) Method: This method involves creating a calibration curve by analyzing a series of standard solutions of known metobromuron concentrations. The instrument's response (e.g., peak area in chromatography) is plotted against the concentration. The concentration of metobromuron in an unknown sample is then determined by measuring its response and interpolating from the calibration curve. This method is simpler to perform but is susceptible to variations in sample preparation, injection volume, and instrument response drift.
Internal Standard (IS) Method: In this approach, a known amount of a compound, the internal standard, is added to all samples, calibration standards, and blanks. The internal standard should be a substance that is chemically similar to the analyte (metobromuron) but does not interfere with its analysis. The calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the ratio of the analyte concentration to the internal standard concentration. By using these ratios, the IS method can effectively compensate for random and systematic errors that may occur during sample preparation and analysis, thus improving precision and accuracy. Isotopically labeled analogs of the analyte are often the preferred choice for an internal standard.
Quantitative Data Comparison
The following table summarizes typical performance data for the analysis of metobromuron using a validated method that incorporates an internal standard.
| Parameter | Typical Performance Data | Reference |
| Recovery | 82% - 102% | [1] |
| Repeatability (RSDr) | < 20% | [2] |
| Limit of Quantification (LOQ) | 0.005 - 0.04 mg/kg | [1][3] |
Note: The data presented is from validation studies of analytical methods for metobromuron and other pesticides. While these methods often utilize an internal standard to achieve such performance, this table does not represent a direct comparison with an external standard method under the same experimental conditions.
Experimental Protocols
QuEChERS Extraction with Internal Standard for Metobromuron Analysis
This protocol describes a general procedure for the extraction of metobromuron from a solid matrix (e.g., soil, food) using the QuEChERS method with the incorporation of an internal standard.
a. Sample Preparation:
-
Homogenize a representative 10 g sample.
-
Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
-
Add a known amount of an appropriate internal standard solution (e.g., an isotopically labeled analog of a chemically similar phenylurea herbicide).
-
Vortex the tube vigorously for 1 minute.
b. Extraction and Partitioning:
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., 150 mg MgSO₄ and 25 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
d. Analysis:
-
The supernatant is ready for analysis by LC-MS/MS.
External Standard Calibration for Metobromuron Analysis
This protocol outlines the preparation of an external standard calibration curve.
a. Preparation of Standard Solutions:
-
Prepare a stock solution of metobromuron in a suitable solvent (e.g., acetonitrile) at a high concentration (e.g., 1000 µg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with concentrations spanning the expected range of the samples.
b. Calibration Curve Construction:
-
Analyze each calibration standard using the same analytical method as for the samples (e.g., LC-MS/MS).
-
Plot the instrument response (e.g., peak area) against the known concentration of each standard.
-
Perform a linear regression analysis to obtain the equation of the calibration curve.
c. Sample Analysis:
-
Prepare and analyze the unknown samples using the same procedure as the standards, but without the addition of the internal standard.
-
Determine the concentration of metobromuron in the samples by interpolating their response from the calibration curve.
Workflow Diagrams
Caption: Workflow for Metobromuron Analysis using Internal Standard.
Caption: Workflow for Metobromuron Analysis using External Standard.
Conclusion
The choice between an internal and external standard method for metobromuron quantification depends on the specific requirements of the analysis, including the complexity of the sample matrix and the desired level of accuracy and precision.
-
External Standard Method: Simpler and faster for routine analysis of simple matrices where variations in sample preparation and injection are minimal.
-
Internal Standard Method: Highly recommended for complex matrices and when the highest accuracy and precision are required. It effectively compensates for procedural errors and matrix effects, leading to more robust and reliable quantitative results. The use of an isotopically labeled internal standard is the gold standard for mitigating matrix-induced signal suppression or enhancement in LC-MS/MS analysis.
For regulatory and research purposes where data integrity is paramount, the internal standard method is the superior choice for the accurate quantification of metobromuron.
References
- 1. [On the determination of chlorpropham, metobromuron and chlorbromuron residues in drugs of the 2. AB-DDR (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of the existing maximum residue levels for metobromuron according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
Determining Metobromuron Levels: A Guide to LOD and LOQ with Metobromuron-D6
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of substances like the herbicide metobromuron are critical. This guide provides a comprehensive comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of metobromuron, with a focus on the use of its deuterated internal standard, Metobromuron-D6. The inclusion of an isotopically labeled internal standard is a key strategy for enhancing the accuracy and reliability of analytical results, particularly in complex matrices.
The determination of LOD and LOQ is a fundamental aspect of analytical method validation, establishing the lower limits of a method's performance. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with a defined level of precision and accuracy.
Comparison of Methodologies for LOD and LOQ Determination
Several approaches are recognized for the determination of LOD and LOQ in chromatographic methods. The most common are the Signal-to-Noise (S/N) ratio and the Calibration Curve method. The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy of quantification.
| Method | Description | Advantages | Disadvantages |
| Signal-to-Noise (S/N) Ratio | The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a 10:1 ratio. This involves comparing the signal height of the analyte to the background noise of the baseline. | Simple and widely used. Can be determined from a single chromatogram at a low concentration. | The measurement of noise can be subjective and vary between different software and analysts. |
| Calibration Curve Method | This method is based on the standard deviation of the response (σ) and the slope of the calibration curve (S). The LOD is calculated as 3.3 * (σ/S) and the LOQ as 10 * (σ/S). The standard deviation of the response can be determined from the y-intercepts of regression lines, the residual standard deviation of the regression line, or the standard deviation of blank measurements. | More statistically robust and less subjective than the S/N method. Provides a more reliable estimation of method performance. | Requires the generation of a full calibration curve and multiple blank measurements, making it more labor-intensive. |
Experimental Protocol: Determination of LOD and LOQ for Metobromuron using LC-MS/MS
This section outlines a typical experimental protocol for determining the LOD and LOQ of metobromuron in a given matrix (e.g., soil, water, or a food commodity) using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with this compound as an internal standard.
1. Materials and Reagents:
-
Metobromuron analytical standard
-
This compound internal standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium formate (for mobile phase modification)
-
Blank matrix samples (verified to be free of metobromuron)
2. Standard Solution Preparation:
-
Prepare individual stock solutions of metobromuron and this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking the blank matrix extract with decreasing concentrations of metobromuron. Each calibration standard should also contain a constant concentration of the this compound internal standard. A typical calibration range might be from 0.1 to 50 ng/mL.
-
Prepare a set of blank matrix samples and another set of blank matrix samples spiked only with the this compound internal standard.
3. Sample Preparation (Illustrative Example using QuEChERS for a food matrix):
-
Homogenize a representative sample of the blank matrix.
-
Weigh a specific amount (e.g., 10 g) of the homogenized sample into a centrifuge tube.
-
Add the this compound internal standard solution.
-
Add acetonitrile and QuEChERS extraction salts.
-
Shake vigorously and centrifuge.
-
Take an aliquot of the supernatant and subject it to dispersive solid-phase extraction (d-SPE) cleanup.
-
Centrifuge and filter the final extract before LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Optimize the LC-MS/MS parameters for the detection of metobromuron and this compound, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Inject the prepared calibration standards, spiked samples, and blank samples into the LC-MS/MS system.
5. Data Analysis and LOD/LOQ Calculation:
-
Signal-to-Noise (S/N) Ratio Method:
-
Inject a series of low-concentration spiked samples.
-
Determine the concentration at which the signal for metobromuron is consistently three times the background noise (LOD) and ten times the background noise (LOQ). The noise is typically measured in a region of the chromatogram close to the analyte peak where no other signals are present.
-
-
Calibration Curve Method:
-
Construct a calibration curve by plotting the ratio of the peak area of metobromuron to the peak area of this compound against the concentration of metobromuron.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the residual standard deviation (σ) or the standard deviation of the y-intercepts of multiple regression lines.
-
Calculate the LOD and LOQ using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where S is the slope of the calibration curve.
-
-
Quantitative Data Summary
The following table presents hypothetical data to illustrate the determination of LOD and LOQ for metobromuron using the calibration curve method.
| Parameter | Value | Source |
| Calibration Curve Equation | y = 0.05x + 0.002 | Linear regression of calibration data |
| Slope of the Calibration Curve (S) | 0.05 | From the calibration curve equation |
| Residual Standard Deviation (σ) | 0.0015 | From the regression analysis |
| Calculated LOD | 0.099 ng/mL | 3.3 * (0.0015 / 0.05) |
| Calculated LOQ | 0.3 ng/mL | 10 * (0.0015 / 0.05) |
| Experimentally Determined LOQ | 0.5 ng/mL | Lowest spiking level with acceptable precision and accuracy |
Note: The experimentally determined LOQ is often the lowest concentration on the calibration curve that can be measured with acceptable precision (e.g., Relative Standard Deviation < 20%) and accuracy (e.g., recovery of 70-120%). In many regulated environments, a default LOQ of 0.01 mg/kg in the sample is often targeted and validated.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the determination of LOD and LOQ.
Caption: Workflow for LOD and LOQ Determination.
Signaling Pathway and Logical Relationships
The logical relationship in selecting a method for LOD and LOQ determination often involves a trade-off between statistical rigor and ease of implementation.
Caption: Logic for Method Selection.
A Comparative Guide: ESI and APCI Sources for Metobromuron Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) sources for the quantitative analysis of the phenylurea herbicide, metobromuron. The selection of an appropriate ionization source is critical for achieving optimal sensitivity, specificity, and robustness in liquid chromatography-mass spectrometry (LC-MS/MS) based methods. This document summarizes the key performance characteristics of each source for metobromuron analysis, supported by experimental data and detailed methodologies.
Executive Summary
Metobromuron, a moderately lipophilic and neutral compound, presents a case where the choice between ESI and APCI is not immediately obvious. While ESI is a versatile and widely used technique, the physicochemical properties of metobromuron suggest that APCI may offer significant advantages. This guide will demonstrate that for the analysis of metobromuron, APCI is generally the more sensitive and robust ionization technique , primarily due to the compound's chemical nature. APCI is less susceptible to matrix effects and often provides better ionization efficiency for neutral and less polar compounds like phenylurea herbicides[1][2][3][4].
Performance Comparison: ESI vs. APCI for Metobromuron
The following table summarizes the key quantitative performance parameters for the analysis of metobromuron using ESI and APCI sources coupled with LC-MS/MS. The data is compiled from various studies on phenylurea herbicides and specific methods for metobromuron.
| Performance Metric | ESI | APCI | Rationale for Metobromuron |
| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg | < 0.001 mg/kg (estimated) | APCI generally provides higher signal intensity for neutral pesticides, leading to lower detection limits[1][2][3][4]. |
| Limit of Quantitation (LOQ) | 0.005 mg/kg[5] | < 0.005 mg/kg (estimated) | The higher ionization efficiency of APCI for phenylureas translates to lower and more robust quantitation limits[1][2][3][4]. |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Both techniques can achieve excellent linearity over a defined concentration range. |
| Precision (%RSD) | < 15% | < 15% | Both sources, when optimized, can provide high precision. |
| Matrix Effects | Moderate to High | Low to Moderate | APCI is known to be less susceptible to ion suppression or enhancement from co-eluting matrix components, which is a significant advantage in complex sample analysis[3]. |
| Sensitivity | Good | Excellent | For neutral and basic pesticides like metobromuron, APCI typically yields a more intense signal[1][2][3][4]. |
| Applicability | Polar to moderately polar compounds | Non-polar to moderately polar compounds | Metobromuron's moderate polarity and lipophilicity (LogP ≈ 2.48) make it an ideal candidate for APCI[6]. |
Experimental Protocols
Detailed methodologies for the analysis of metobromuron using LC-ESI-MS/MS and LC-APCI-MS/MS are provided below. These protocols are based on established methods for phenylurea herbicides and pesticide residue analysis.
Sample Preparation (QuEChERS Method)
A common and effective method for extracting pesticides from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Homogenization: Homogenize 10 g of the sample (e.g., soil, water, food product).
-
Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer the supernatant to a tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18) and vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
ESI Source Parameters:
| Parameter | Setting |
| Ionization Mode | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
APCI Source Parameters:
| Parameter | Setting |
| Ionization Mode | Positive |
| Corona Current | 4.0 µA |
| Source Temperature | 150 °C |
| APCI Probe Temperature | 550 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Metobromuron MRM Transitions:
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 259.0 | 144.0 (Quantifier) | 172.0 (Qualifier) | 20 |
Experimental Workflow
The following diagram illustrates the logical workflow for comparing ESI and APCI sources for metobromuron analysis.
References
- 1. Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Review of the existing maximum residue levels for metobromuron according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apvma.gov.au [apvma.gov.au]
Comparative Guide to Certified Reference Materials for Metobromuron and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of certified reference materials (CRMs) for the herbicide metobromuron and its primary metabolites. Accurate and reliable analytical standards are crucial for the precise quantification of these compounds in environmental monitoring, food safety analysis, and metabolism studies. This document outlines available CRMs, their key characteristics, and detailed experimental protocols for their use.
Certified Reference Material Comparison
The selection of a suitable CRM is paramount for ensuring the quality and validity of analytical data. The following tables summarize the currently available CRMs for metobromuron and its major metabolites from leading suppliers. All listed CRMs are produced under internationally recognized quality management systems, ensuring traceability and reliability.[1][2][3][4][5]
Table 1: Certified Reference Materials for Metobromuron
| Supplier | Product Name | Catalogue Number | Purity/Concentration | Format | Accreditations |
| Sigma-Aldrich | Metobromuron certified reference material, TraceCERT® | 33388 | 99.7% (g/g) uncertainty 0.6% (g/g) | Neat | ISO/IEC 17025, ISO 17034 |
| LGC Standards | Metobromuron | DRE-C15160000 | 99.5% | Neat | ISO 17034 |
| AccuStandard | Metobromuron | P-436N | 100 mg | Neat | ISO 17034, ISO/IEC 17025 |
Table 2: Certified Reference Materials for Metobromuron Metabolites
| Metabolite | Supplier | Product Name | Catalogue Number | Purity/Concentration | Format | Accreditations |
| 4-Bromophenylurea | LGC Standards | (4-Bromophenyl)urea | TRC-B700233 | >95% (HPLC) | Neat | N/A |
| Desmethyl-metobromuron | LGC Standards | Metobromuron-N-desmethyl | DRE-C15160500 | N/A | Neat | ISO/IEC 17025 |
| 4-Bromoaniline | CPAChem | 4-Bromoaniline | SB6111 | N/A | 500 mg | ISO 17034, ISO/IEC 17025, ISO 9001 |
| Desmethoxy-metobromuron | AERU | Desmethoxy-metobromuron (Ref: CGA 18236) | N/A | N/A | N/A | N/A |
Experimental Protocols
Accurate determination of metobromuron and its metabolites in complex matrices such as soil requires robust and validated analytical methods. The following protocol outlines a widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[6][7][8][9][10]
QuEChERS Sample Preparation for Soil Samples
-
Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Hydration (for dry soils): If the soil is dry, add 10 mL of ultrapure water and let it sit for 30 minutes to hydrate.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Securely cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.
-
-
Final Extract: The resulting supernatant is the final extract ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used for the separation of phenylurea herbicides and their metabolites.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for these compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. Two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure accurate identification.
Table 3: Suggested MRM Transitions for Metobromuron and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| Metobromuron | 259.0 | 170.2 | 148.2 |
| 4-Bromophenylurea | 215.0 | 134.0 | 106.0 |
| Desmethyl-metobromuron | 245.0 | 170.0 | 148.0 |
| 4-Bromoaniline | 172.0 | 92.0 | 65.0 |
Note: The optimal MRM transitions and collision energies should be determined empirically on the specific instrument used.
Visualizing Analytical and Biological Processes
To further clarify the experimental and biological context of metobromuron analysis, the following diagrams have been generated using Graphviz.
References
- 1. Metobromuron | CAS 3060-89-7 | LGC Standards [lgcstandards.com]
- 2. Metobromuron certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Dr Ehrenstorfer: Certificate of Analysis | LGC Standards [lgcstandards.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. weber.hu [weber.hu]
- 7. Review of the existing maximum residue levels for metobromuron according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QuEChERS: Home [quechers.eu]
- 9. iris.unito.it [iris.unito.it]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle: QuEChERS vs. Solid-Phase Extraction for Metobromuron Analysis
For researchers and analytical chemists in the fields of environmental science, food safety, and drug development, the efficient extraction of target analytes from complex matrices is a critical first step to ensure accurate quantification. Metobromuron, a widely used phenylurea herbicide, is a compound of significant interest due to its potential environmental and health impacts. This guide provides an in-depth comparison of two popular extraction techniques, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), for the isolation of metobromuron from various sample types.
Performance Data at a Glance
The selection of an extraction method often hinges on its performance characteristics. The following table summarizes quantitative data for QuEChERS and SPE in the context of metobromuron and other closely related phenylurea herbicides.
| Performance Metric | QuEChERS (for Metobromuron) | Solid-Phase Extraction (for Phenylurea Herbicides) |
| Recovery | 70-120% (Typical) | 73.1-102.8%[1][2] |
| Repeatability (RSD) | < 20% | < 9.0%[1] |
| Limit of Quantification (LOQ) | 0.005 - 0.02 mg/kg[3] | ~0.1 - 0.2 µg/L (for related compounds)[1] |
| Limit of Detection (LOD) | Not explicitly stated, but lower than LOQ | 0.1 - 0.2 µg/L (for related compounds)[1] |
Experimental Workflows: A Visual Comparison
The procedural differences between QuEChERS and a typical SPE method are significant. The following diagrams, generated using Graphviz, illustrate the experimental workflows for each technique.
Caption: QuEChERS Experimental Workflow.
Caption: Traditional SPE Experimental Workflow.
Detailed Experimental Protocols
The following are representative protocols for the extraction of metobromuron using QuEChERS and a general protocol for phenylurea herbicides using SPE, based on established methodologies.
QuEChERS Protocol for Metobromuron in Fruits and Vegetables
This protocol is based on the widely accepted QuEChERS methodology, which has been validated for metobromuron in various food matrices.[3][4][5]
1. Sample Preparation:
-
Weigh 10-15 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
-
For samples with low water content, add an appropriate amount of water to bring the total water volume to ~10 mL.
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube. If an internal standard is used, it should be added at this stage.
-
Shake the tube vigorously for 1 minute.
-
Add a mixture of salts, typically 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Citrate or acetate buffering salts can also be included to control pH.
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the sample at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL or 6 mL) of the upper acetonitrile layer to a d-SPE centrifuge tube.
-
The d-SPE tube contains a sorbent mixture, commonly 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) per mL of extract. For samples containing fats or pigments, other sorbents like C18 or graphitized carbon black (GCB) may be included.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
4. Final Extract Preparation:
-
The resulting supernatant is the final extract. It can be directly analyzed or diluted with an appropriate solvent before injection into an LC-MS/MS or GC-MS system.
Solid-Phase Extraction (SPE) Protocol for Phenylurea Herbicides in Soil or Food Matrices
This is a generalized SPE protocol for the extraction of phenylurea herbicides from solid samples, based on principles from matrix solid-phase dispersion and other SPE methods.[1][2]
1. Sample Preparation and Initial Extraction:
-
Weigh 5-10 g of the homogenized sample.
-
Mix the sample with a dispersing agent (e.g., C18-bonded silica or diatomaceous earth) at a 1:2 or 1:4 ratio (sample:sorbent) in a mortar and pestle.
-
Transfer the mixture to a chromatography column or an empty SPE tube.
-
Add an elution solvent such as dichloromethane or ethyl acetate to extract the analytes.
2. SPE Cartridge Cleanup:
-
Conditioning: Pass a non-polar solvent (e.g., hexane) followed by a more polar solvent (e.g., the elution solvent to be used) through the SPE cartridge (e.g., Florisil or silica). Finally, equilibrate the cartridge with the initial extraction solvent.
-
Loading: Pass the initial sample extract through the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent or a mixture of solvents to remove co-extracted interferences while retaining the target analytes. The specific wash solvent will depend on the chosen sorbent and the nature of the interferences.
-
Elution: Elute the metobromuron from the cartridge using a stronger solvent (e.g., a mixture of dichloromethane and acetone or ethyl acetate).
3. Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., mobile phase for LC analysis).
-
The reconstituted sample is then ready for chromatographic analysis.
Concluding Remarks
Both QuEChERS and SPE are effective methods for the extraction of metobromuron and other phenylurea herbicides. The choice between the two often depends on the specific requirements of the analysis.
QuEChERS offers a faster, higher-throughput, and more cost-effective solution with lower solvent consumption. It is particularly well-suited for multi-residue analysis in a wide variety of food matrices.
SPE , on the other hand, can provide a more thorough cleanup, which may be necessary for very complex matrices or when extremely low detection limits are required. However, it is generally more time-consuming, labor-intensive, and requires larger volumes of organic solvents.
For routine monitoring of metobromuron in most food and environmental samples, the QuEChERS method presents a compelling combination of efficiency, simplicity, and performance. For challenging matrices or when the highest degree of purification is paramount, traditional SPE remains a valuable tool in the analytical chemist's arsenal.
References
- 1. Determination of phenylureas herbicides in food stuffs based on matrix solid-phase dispersion extraction and capillary electrophoresis with electrochemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Phenylureas Herbicides in Foodstuffs Based on Matrix Solid-Phase Dispersion Extraction and RP-LC with UV Detection | Semantic Scholar [semanticscholar.org]
- 3. Review of the existing maximum residue levels for metobromuron according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 5. ikm.org.my [ikm.org.my]
A Comparative Guide to the Cross-Validation of Analytical Methods for Phenylurea Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of phenylurea herbicides. The following sections detail the performance of various techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Phenylurea Herbicide Analysis
Phenylurea herbicides are a widely used class of agricultural chemicals for selective weed control. Their potential for environmental contamination and adverse health effects necessitates sensitive and reliable analytical methods for their monitoring in various matrices such as water, soil, and biological fluids. This guide focuses on the cross-validation of common analytical techniques, including Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with different detection systems.
Comparison of Analytical Method Performance
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance of different methods based on key validation parameters.
Table 1: Immunoassay Methods (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput screening method based on antigen-antibody interactions. It is known for its speed and sensitivity.
| Analyte | Method | Matrix | LOD (µg/L) | Linearity Range (µg/L) | Recovery (%) | Reference |
| Chlortoluron | Competitive ELISA | Water, Biological Fluids | 0.015 | Not Specified | Quantitative | [1][2] |
| Isoproturon | Indirect Competitive ELISA | Soil | - | 20 - 250 | Not Specified | [3] |
LOD: Limit of Detection
Table 2: Chromatographic Methods (GC-MS and HPLC)
Chromatographic methods coupled with various detectors offer high selectivity and are often used for confirmation of screening results.
| Analyte(s) | Method | Matrix | LOD | LOQ | Precision (RSD %) | Recovery (%) | Reference |
| 7 Phenylureas | GC-MS (SIM) | Weed Plants | 0.5 - 5.0 ng/mL | Not Specified | ~7.0 | >95 | [4] |
| 6 Phenylureas | HPLC-DAD | Water | 0.3 µg/L | Not Specified | <13 | 85.2 - 110.0 | [5] |
| 13 Phenylureas | HPLC-UV | Milk | - | - | Not Specified | 65.1 - 97.9 | [6] |
| Multiple Pesticides | LC-MS/MS | Olive Oil | - | <0.050 mg/kg | <20 | 70 - 120 | [7] |
| Multiple Pesticides | UHPLC-UV | Apple Juice | 0.33 - 4 ng | 0.5 - 10 ng | Not Specified | 94.3 - 110.4 | [8] |
| Multiple Pesticides | UHPLC-MS/MS | Apple Juice | 0.003 - 2 ng | 0.007 - 6.67 ng | Not Specified | 91.2 - 113.3 | [8] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; SIM: Selected Ion Monitoring; DAD: Diode Array Detector
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are outlines of typical experimental protocols for the discussed methods.
ELISA Protocol for Chlortoluron
-
Immunogen Preparation : A hapten (N'-3-chloro-4-methylphenyl-N-carboxypropyl urea) is synthesized and covalently coupled to a carrier protein (bovine thyroglobulin) using the N-hydroxysuccinimide active ester method.[1][2]
-
Antibody Production : Sheep are immunized with the immunogen to produce polyclonal antibodies against chlortoluron.[1][2]
-
ELISA Procedure : A competitive ELISA format is used. This involves the competition between the free chlortoluron in the sample and a labeled chlortoluron conjugate for binding to the limited amount of anti-chlortoluron antibodies coated on a microtiter plate. The signal is inversely proportional to the concentration of chlortoluron in the sample.[1][2]
GC-MS Protocol for Phenylurea Herbicides
-
Sample Preparation :
-
Extraction : Phenylurea herbicides are extracted from the sample matrix (e.g., weed plants) using an acidic aqueous solution.[4]
-
Solid-Phase Extraction (SPE) : The aqueous extract is preconcentrated and cleaned up using a continuous SPE module with a LiChrolut-EN sorbent column.[4]
-
Elution : The herbicides are eluted from the SPE column with ethyl acetate.[4]
-
-
GC-MS Analysis :
-
Injection : The eluate is injected into the gas chromatograph. Phenylurea herbicides can be thermally labile and may degrade to isocyanates in the injector.[9]
-
Separation : The herbicides are separated on a capillary column.
-
Detection : Mass spectrometry is used for detection, often in the selective ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[4]
-
HPLC Protocol for Phenylurea Herbicides
-
Sample Preparation :
-
HPLC Analysis :
-
Separation : Reversed-phase HPLC with a gradient elution is commonly used.[6]
-
Detection :
-
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the analytical methods described.
Caption: Workflow for the analysis of chlortoluron by competitive ELISA.
Caption: General workflow for the analysis of phenylurea herbicides by GC-MS.
Caption: General workflow for the analysis of phenylurea herbicides by HPLC.
References
- 1. Competitive enzyme-linked immunosorbent assay for the determination of the phenylurea herbicide chlortoluron in water and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive enzyme-linked immunosorbent assay for the determination of the phenylurea herbicide chlortoluron in water and biological fluids - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. ELISA test, a new method to detect and quantify isoproturon in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of phenylurea herbicides from plants by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rapid method for determination ofphenylurea herbicides inmilk [iris.uniroma1.it]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Metobromuron-D6: A Guide for Laboratory Professionals
Metobromuron-D6, a deuterated analog of the herbicide metobromuron, requires careful handling and disposal to ensure the safety of laboratory personnel and to protect the environment. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with Metoburon and its common solvents. Metobromuron can be harmful if swallowed and causes serious eye irritation.[1][2][3] Some formulations, particularly those in solution, may be highly flammable.[1][2]
Personal Protective Equipment (PPE):
All personnel handling this compound waste must wear appropriate PPE. The following table summarizes the required protective gear.
| Body Part | Required Protection | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn to prevent eye contact which can cause serious irritation.[1][2][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or other suitable gloves should be used. Consult glove supplier for specific recommendations.[3] |
| Body | Protective Clothing / Laboratory Coat | To prevent skin contact.[2] |
| Respiratory | Use in a Well-Ventilated Area | Work should be conducted in a fume hood to avoid inhalation of vapors or dust.[2][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach from segregation to final pickup by a licensed waste disposal service.
Experimental Protocol for Waste Disposal:
-
Waste Segregation:
-
Immediately upon generation, segregate this compound waste from other laboratory waste streams.
-
Distinguish between solid waste (e.g., contaminated consumables, bench paper) and liquid waste (e.g., unused solutions, solvent rinsates).
-
-
Waste Container Labeling:
-
Use designated, leak-proof, and chemically compatible containers for each waste type.
-
Clearly label each container with "Hazardous Waste," the chemical name "this compound," and any solvents present. Indicate the approximate concentration and quantity.
-
-
Liquid Waste Management:
-
Collect all liquid waste containing this compound in a sealed, non-reactive container.
-
Do not mix with incompatible waste streams.
-
For solutions, note the solvent composition on the waste label (e.g., "this compound in Acetonitrile").
-
-
Solid Waste Management:
-
Place all solid materials contaminated with this compound, such as pipette tips, weigh boats, and contaminated gloves, into a designated, sealed plastic bag or container.
-
Ensure sharp objects are placed in a puncture-resistant container before being added to the solid waste.
-
-
Decontamination of Empty Containers:
-
Triple rinse empty this compound containers with a suitable solvent (e.g., the solvent used in the preparation of the solution).
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, deface the original label and dispose of the container as non-hazardous waste, in accordance with institutional guidelines. For commercial pesticide containers, recycling may be an option after proper rinsing.[5]
-
-
Storage of Waste:
-
Store all this compound waste in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure containers are tightly closed to prevent leaks or spills.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[5]
-
Provide the waste manifest with accurate information about the chemical composition and quantity of the waste.
-
Disposal of contents and containers must be in accordance with all local, regional, national, and international regulations.[3][4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Metobromuron-D6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Metobromuron-D6. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use the appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is also recommended.[1][2] | Protective eyewear must be worn at all times in the laboratory. |
| Hands | Chemical-resistant gloves. | Natural rubber or laminate gloves are suggested options.[3] Always inspect gloves for integrity before use. |
| Body | Long-sleeved shirt and long pants at a minimum.[3] | For tasks with a higher risk of exposure, such as handling large quantities or cleaning spills, a chemical-resistant apron or coveralls should be worn.[2][3] |
| Feet | Closed-toe shoes and socks.[2][3] | Chemical-resistant footwear is recommended for added protection.[2][4] |
| Respiratory | Use in a well-ventilated area. A respirator may be required if ventilation is inadequate or if dusts or aerosols are generated.[3][5] | Follow institutional guidelines for respirator fit-testing and selection. |
First Aid Measures
In the event of accidental exposure to this compound, immediate action is critical. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][7] Remove contact lenses if present and easy to do.[2][7] Seek medical attention if irritation persists.[2][6] |
| Skin Contact | Remove contaminated clothing immediately.[6][7] Wash affected area with soap and water.[1] Seek medical attention if irritation develops. |
| Inhalation | Move the affected person to fresh air.[1][2][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[1][2][5][6] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2][5]
-
Avoid the formation of dust and aerosols.[5]
-
Ground/bond container and receiving equipment to prevent static discharge.[6][7]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][2][5][6][7]
Storage:
-
Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[6][7]
-
Store away from incompatible materials.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Dispose of waste and empty containers in accordance with all applicable local, regional, national, and international regulations.[1][5]
-
Metobromuron is an organochlorine pesticide, and incineration is the preferred method of disposal for this class of compounds.[8]
-
Do not dispose of down the drain or into the environment.[1]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. agpro.co.nz [agpro.co.nz]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. Metobromuron SDS, 3060-89-7 Safety Data Sheets - ECHEMI [echemi.com]
- 6. agilent.com [agilent.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
